molecular formula C10H15NO B3401910 2-Methoxy-2-(o-tolyl)ethanamine CAS No. 104338-28-5

2-Methoxy-2-(o-tolyl)ethanamine

货号: B3401910
CAS 编号: 104338-28-5
分子量: 165.23
InChI 键: UVYUPSLNKTZNDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-2-(o-tolyl)ethanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methoxy-2-(2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYUPSLNKTZNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292885
Record name β-Methoxy-2-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-28-5
Record name β-Methoxy-2-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104338-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methoxy-2-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Phenethylamine Derivative

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methoxy-2-(o-tolyl)ethanamine, a substituted phenethylamine derivative. Due to the novelty of this specific ortho-tolyl isomer, publicly available experimental data is limited. This document synthesizes available information on closely related analogs and predictive models to offer a foundational understanding for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, potential pharmacological activities based on structural similarities to known psychoactive compounds, and hypothetical experimental protocols for its synthesis and characterization.

Introduction

Substituted phenethylamines are a broad class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse interactions with the central nervous system. This compound is a unique molecule within this class, characterized by a methoxy group and an ortho-tolyl group attached to the alpha-carbon of the ethylamine side chain. This substitution pattern is anticipated to confer distinct properties compared to its para- and meta-isomers, as well as other related phenethylamines. This guide aims to consolidate the predicted properties and outline potential areas of investigation for this compound.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Appearance Predicted to be a colorless oil or waxy solidBased on similar phenethylamines.
Boiling Point Not available
Melting Point Not available
pKa Not availableThe primary amine is expected to have a pKa in the range of 9-10.
LogP Not availableThe presence of the tolyl and methoxy groups will influence lipophilicity.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents.

Potential Pharmacological Profile and Signaling Pathways

The pharmacological activity of this compound has not been experimentally determined. However, its structural similarity to other arylcyclohexylamines and phenethylamines suggests potential interactions with several key neurological targets.[1] Arylcyclohexylamines are known to interact with NMDA receptors, dopamine transporters, and mu-opioid receptors.[1]

Hypothetical Signaling Pathway

Based on its structural motifs, this compound could potentially act as a modulator of monoaminergic systems. The following diagram illustrates a hypothetical signaling pathway.

hypothetical_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound Transporter Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Compound->Transporter Inhibition VMAT2 VMAT2 Transporter->VMAT2 Reuptake Inhibition Dopamine Dopamine VMAT2->Dopamine Release Receptors Dopamine Receptors Adrenergic Receptors Serotonin Receptors Dopamine->Receptors Binding Norepinephrine Norepinephrine Serotonin Serotonin Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptors->Signaling

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

As no specific experimental data exists for this compound, this section outlines detailed, hypothetical protocols for its synthesis and analysis, adapted from methodologies for similar compounds.

Synthesis Protocol

A plausible synthetic route, adapted from a patented method for related compounds, is the reductive amination of a corresponding ketone.[2]

Objective: To synthesize this compound.

Materials:

  • 1-(o-tolyl)ethan-1-one

  • Methanol

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Magnesium sulfate

Procedure:

  • Dissolve 1-(o-tolyl)ethan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

  • Extract the aqueous layer with diethyl ether to remove unreacted ketone.

  • Basify the aqueous layer to pH ~12 with 1M NaOH.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Characterization Workflow

The following workflow outlines the steps to confirm the identity and purity of the synthesized compound.

characterization_workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Assess purity and Rf value Start->TLC NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for structural elucidation TLC->NMR MS Mass Spectrometry (MS) - Determine molecular weight and fragmentation pattern NMR->MS IR Infrared Spectroscopy (IR) - Identify functional groups (e.g., N-H, C-O) MS->IR Purity Purity Analysis - HPLC or GC-MS for quantitative purity IR->Purity End Characterized Compound Purity->End

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents an under-explored area of phenethylamine chemistry. While experimental data is currently lacking, this guide provides a foundational framework for its study. The predicted physicochemical properties and potential pharmacological activities suggest a compound with a unique profile that warrants further investigation. The outlined synthetic and characterization protocols offer a starting point for researchers to produce and validate this novel molecule, paving the way for future in-vitro and in-vivo studies to elucidate its biological effects.

References

"2-Methoxy-2-(o-tolyl)ethanamine" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and a proposed synthetic route for 2-Methoxy-2-(o-tolyl)ethanamine. Due to the absence of this specific molecule in publicly available chemical databases and literature, this document leverages data from the closely related analogue, 2-methoxy-2-phenylethanamine, and established synthetic methodologies for 2-alkoxy-2-arylethanamines. Detailed experimental protocols for a plausible synthesis are provided, along with visualizations of the synthetic workflow and a hypothetical signaling pathway to guide future research.

Nomenclature and Chemical Structure

  • Systematic (IUPAC) Name: 2-Methoxy-2-(2-methylphenyl)ethan-1-amine

  • Common Name: this compound

  • Chemical Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol

Structure:

CAS Number and Analogue Data

A unique CAS (Chemical Abstracts Service) Registry Number for this compound could not be identified in the searched databases. This suggests the compound is not well-documented or may not have been previously synthesized and registered.

For comparative purposes, this guide utilizes data from the structurally similar compound, 2-methoxy-2-phenylethanamine .

  • Analogue: 2-Methoxy-2-phenylethanamine

  • CAS Number: 3490-79-7[1]

Quantitative Physicochemical Data (for Analogue)

The following table summarizes the computed physicochemical properties of the analogue, 2-methoxy-2-phenylethanamine. These values can serve as an estimation for the properties of this compound.

PropertyValueSource
Molecular Weight151.21 g/mol PubChem[1]
XLogP30.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass151.099714038 DaPubChem[1]
Topological Polar Surface Area35.3 ŲPubChem[1]
Heavy Atom Count11PubChem[1]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the methoxyamination of 2-vinyltoluene (o-methylstyrene), followed by the deprotection of the amine. The following protocol is adapted from a general procedure for the synthesis of 2-Alkoxy-N-protected phenethylamines[2].

Proposed Synthetic Pathway

G cluster_0 Step 1: Methoxyamination cluster_1 Step 2: Deprotection 2-Vinyltoluene 2-Vinyltoluene N-Protected Intermediate N-(Tosyl)-2-methoxy-2-(o-tolyl)ethanamine 2-Vinyltoluene->N-Protected Intermediate  Cu(BF₄)₂·H₂O, Neocuproine  PhI=NTs, Mo(CO)₆  Methanol, 70°C This compound This compound N-Protected Intermediate->this compound  Deprotection Agent  (e.g., Na/NH₃ or HBr/Phenol)

Diagram 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(p-Toluenesulfonyl)-2-methoxy-2-(o-tolyl)ethanamine

This procedure is adapted from a copper-catalyzed methoxyamination of styrenes[2].

  • Materials:

    • 2-Vinyltoluene (o-methylstyrene)

    • Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·H₂O)

    • Neocuproine

    • [N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs)

    • Molybdenum hexacarbonyl (Mo(CO)₆)

    • Methanol (anhydrous)

    • 1,2-Dichloroethane (anhydrous)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate (for elution)

  • Procedure:

    • To a 10 mL vial, add Cu(BF₄)₂·H₂O (0.1 mmol, 24 mg) and neocuproine (0.1 mmol, 21 mg).

    • Add 3.0 mL of anhydrous 1,2-dichloroethane and stir the mixture for 3 minutes.

    • Add PhI=NTs (1.5 mmol, 560 mg) to the suspension and continue stirring for another 3 minutes.

    • Add anhydrous methanol (10.0 mmol, 405 µL).

    • Add 2-vinyltoluene (1.0 mmol, 118 mg) and Mo(CO)₆ (0.25 mmol, 65 mg) to the reaction mixture.

    • Heat the mixture in an oil bath at 70°C for 15-30 minutes. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and add it to 5.0 g of silica gel.

    • Remove the solvent under reduced pressure.

    • Place the silica gel with the adsorbed crude product on top of a chromatography column.

    • Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1) to isolate the N-protected product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Step 2: Deprotection of the N-Tosyl Group

The removal of the p-toluenesulfonyl (tosyl) protecting group can be achieved under various conditions.

  • Method A: Reductive Cleavage (Sodium in liquid ammonia)

    • Dissolve the N-tosylated product from Step 1 in anhydrous tetrahydrofuran and cool the solution to -78°C.

    • Add condensed, dry liquid ammonia.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Stir the reaction at -78°C for 1-2 hours.

    • Quench the reaction by the careful addition of ammonium chloride.

    • Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation or column chromatography.

  • Method B: Acidic Cleavage (HBr in acetic acid with phenol)

    • Dissolve the N-tosylated product in a solution of HBr in acetic acid.

    • Add phenol as a scavenger.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the desired amine.

Potential Biological Activity and Signaling Pathways

The structural motif of this compound, a phenethylamine derivative, suggests potential interactions with biological systems, particularly the central nervous system. Arylcyclohexylamines and related phenethylamines are known to interact with various receptors and transporters[3]. A hypothetical signaling pathway where this compound could be investigated is its potential modulation of monoamine neurotransmitter systems.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) D2R Dopamine D2 Receptor Alpha2R α2-Adrenergic Receptor 5HT2AR 5-HT2A Receptor Compound This compound Compound->DAT Inhibition? Compound->NET Inhibition? Compound->SERT Inhibition? Compound->VMAT2 Inhibition? Compound->D2R Agonism/Antagonism? Compound->Alpha2R Agonism/Antagonism? Compound->5HT2AR Agonism/Antagonism?

Diagram 2: Potential points of interaction for this compound in monoaminergic systems.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of this compound. While direct experimental data for this compound is currently unavailable, the provided analogue data and detailed, adapted synthetic protocols offer a robust starting point for researchers. The proposed synthetic route is based on well-established, modern organometallic chemistry. Further research is required to synthesize and characterize this novel compound and to explore its potential biological activities.

References

In-depth Technical Guide: 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the mechanism of action of 2-Methoxy-2-(o-tolyl)ethanamine. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific information available on the mechanism of action, pharmacological targets, quantitative data, or detailed experimental protocols for this particular compound.

The search results primarily yielded information on structurally related but distinct molecules, such as various phenoxyethanamine and other substituted ethylamine derivatives. For instance, information was found on the synthesis and anti-ulcer activities of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, the preparation of 2-methoxy ethylamine, and properties of compounds like N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethanamine and 2-(2-Methoxyphenoxy)ethylamine.[1][2][3][4][5][6] These compounds, while sharing some structural motifs with this compound, have different substitution patterns that would significantly alter their pharmacological profiles.

Given the absence of data, this guide cannot provide the requested in-depth analysis, data tables, or visualizations related to the mechanism of action of this compound. The following sections are therefore included to outline the standard methodologies and theoretical frameworks that would be employed in the investigation of a novel compound of this nature. This is intended to provide a foundational template for researchers who may be synthesizing or beginning to characterize this compound.

Section 1: Hypothetical Target Identification and Initial Screening

The initial investigation into the mechanism of action of a novel compound like this compound would begin with identifying its potential biological targets. Based on its structural similarity to known psychoactive compounds, particularly arylcyclohexylamines, initial screening would likely focus on receptors and transporters involved in neurotransmission.[7]

Key Potential Target Classes:

  • NMDA Receptors: Arylcyclohexylamines are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7]

  • Monoamine Transporters: Inhibition of dopamine, norepinephrine, and serotonin transporters is a common mechanism for many central nervous system (CNS) active compounds.

  • Sigma Receptors (σ1 and σ2): These receptors are known to be targets for a wide range of synthetic compounds and play a role in modulating various neurotransmitter systems.

  • Opioid Receptors (μ, δ, κ): Some arylcyclohexylamines exhibit activity at opioid receptors.[7]

Experimental Protocol: Radioligand Binding Assays

A standard approach to determine the binding affinity of a compound to a panel of receptors and transporters is through competitive radioligand binding assays.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a range of CNS targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target is selected.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.

  • Incubation and Termination: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Quantitative Data

Should such experiments be conducted, the data would be presented as follows:

TargetRadioligandKi (nM) of this compound
NMDA Receptor[3H]MK-801Data Not Available
Dopamine Transporter[3H]WIN 35,428Data Not Available
Serotonin Transporter[3H]CitalopramData Not Available
Norepinephrine Transporter[3H]NisoxetineData Not Available
σ1 Receptor--INVALID-LINK---PentazocineData Not Available
σ2 Receptor[3H]DTGData Not Available
μ-Opioid Receptor[3H]DAMGOData Not Available

Section 2: Functional Activity and Signaling Pathways

Once primary binding targets are identified, the next step is to determine the functional activity of this compound at these targets (i.e., whether it acts as an agonist, antagonist, or modulator).

Experimental Protocol: In Vitro Functional Assays

The specific functional assay depends on the target identified.

Example for a G-protein coupled receptor (GPCR) target:

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound at a hypothetical GPCR target.

Methodology:

  • Cell Culture: A cell line stably expressing the GPCR of interest is used.

  • Assay Principle: The assay measures the accumulation of a second messenger (e.g., cAMP for Gs or Gi coupled receptors, or intracellular Ca2+ for Gq coupled receptors) in response to compound stimulation.

  • Agonist Mode: Cells are treated with increasing concentrations of this compound, and the second messenger levels are measured.

  • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known agonist at its EC80 concentration.

  • Detection: Second messenger levels are quantified using techniques such as FRET-based biosensors, fluorescence imaging plate readers (FLIPR), or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists). The Schild analysis can be used for antagonists to determine the pA2 value.

Visualization of a Hypothetical Signaling Pathway

If this compound were found to be an antagonist at a Gi-coupled receptor, the workflow to determine this could be visualized as follows:

cluster_0 Experimental Workflow: Functional Characterization start HEK293 cells expressing hypothetical Gi-coupled receptor assay_prep Incubate cells with This compound (varying concentrations) start->assay_prep Step 1 agonist_add Add known agonist (e.g., at EC80 concentration) assay_prep->agonist_add Step 2 incubation Incubate to allow signaling to occur agonist_add->incubation Step 3 measurement Measure cAMP levels (e.g., using LANCE assay) incubation->measurement Step 4 analysis Generate dose-response curve and calculate IC50 measurement->analysis Step 5 conclusion Determine antagonist potency analysis->conclusion

Caption: Workflow for determining antagonist activity at a Gi-coupled receptor.

If this compound were an NMDA receptor antagonist, a hypothetical signaling pathway diagram would look like this:

cluster_pathway Hypothetical NMDA Receptor Antagonism Pathway Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR:ion->Ca_Influx allows Compound This compound Compound->NMDAR:ion blocks Block Channel Block Block->Ca_Influx PREVENTS Downstream Downstream Signaling (e.g., NO synthase, CREB) Ca_Influx->Downstream activates

Caption: Postulated mechanism of NMDA receptor channel blockade.

Conclusion

While a detailed analysis of the mechanism of action for this compound is not possible due to the current lack of published research, this guide provides a framework for how such an investigation would be structured. The protocols and hypothetical data tables outlined herein represent the standard methodologies that would be applied in the fields of pharmacology and drug discovery to characterize a novel psychoactive compound. Future research is required to elucidate the specific biological activities of this compound. Researchers are encouraged to use this document as a methodological guide for their investigations.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific studies detailing the biological activity, pharmacology, or toxicology of the compound 2-Methoxy-2-(o-tolyl)ethanamine. Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals. The potential biological activities discussed herein are extrapolated from the well-established structure-activity relationships (SAR) of structurally similar compounds, namely phenethylamine derivatives.

Structural Analysis and Potential Pharmacological Profile

This compound belongs to the broad class of phenethylamines, a scaffold found in numerous endogenous neurotransmitters, hormones, and a wide array of psychoactive substances.[1] Its structure suggests potential interactions with monoamine neurotransmitter systems in the central nervous system (CNS).

The key structural features and their potential implications are:

  • Phenethylamine Backbone: This core structure is a powerful pharmacophore that often imparts activity at monoamine transporters (dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.

  • α-Methoxy Group: The presence of a methoxy group on the ethylamine sidechain (alpha to the amine) is a less common substitution compared to ring substitutions. This modification will likely influence the compound's polarity, metabolic stability, and interaction with receptor binding pockets. For instance, in one study on phenethylamine derivatives, a methoxy group on the ethylamine chain did not significantly impact binding affinity for the 5-HT2A receptor.[2]

  • ortho-Tolyl Group: The substitution of the phenyl ring with a tolyl (methylphenyl) group at the ortho position introduces steric bulk. This will significantly influence how the molecule fits into receptor binding sites, potentially conferring selectivity for certain receptor subtypes over others. The related compound, 2-(p-Tolyl)ethylamine, is known to readily cross the blood-brain barrier, suggesting that the tolyl moiety is compatible with CNS penetration.[]

Based on these features, this compound could potentially exhibit properties as a CNS stimulant, psychedelic, or antidepressant, depending on its specific affinities and efficacies at various neuronal targets.[1]

Potential Molecular Targets

The primary molecular targets for phenethylamine derivatives are typically:

  • Serotonin (5-HT) Receptors: The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C) are common targets for psychedelic phenethylamines.[2][4][5] Agonism at the 5-HT₂ₐ receptor is a hallmark of classic hallucinogens.[2][4][5] N-benzyl substitution on phenethylamines has been shown to dramatically increase 5-HT₂ₐ receptor affinity and functional activity.[6]

  • Dopamine (DA) Transporter (DAT) and Receptors: Many phenethylamines, like amphetamine, are potent dopamine reuptake inhibitors and releasing agents, leading to stimulant effects.[7]

  • Norepinephrine (NE) Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism for stimulant phenethylamines.

  • Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines, including phenethylamine itself, and are involved in modulating monoaminergic neurotransmission.

Given the structural novelty of this compound, its specific receptor affinity profile is unpredictable without experimental data.

Quantitative Data from Structurally Related Analogs

No quantitative data exists for this compound. However, to provide context for the potential range of activities within the phenethylamine class, the following table summarizes binding affinities (Ki) of various substituted phenethylamines at human serotonin receptors. This data is illustrative and does not represent predicted values for the target compound.

Compound4-Position SubstituentN-Benzyl Substituent5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)
1a BrH4.94.3
1b Br2-Methoxybenzyl0.0746.7
1c Br3-Methoxybenzyl0.222.1
1d Br4-Methoxybenzyl0.353.6
6a CNH12025
6b CN2-Methoxybenzyl1.2110
8a IH3.94.3
8b I2-Methoxybenzyl0.292.0

Data extracted from Braden et al. (2006) and subsequent related publications on N-benzyl phenethylamines. The table demonstrates how substitutions on the phenethylamine scaffold can modulate receptor affinity over several orders of magnitude.

Proposed Experimental Protocols for Biological Characterization

For a novel chemical entity like this compound, a systematic approach to characterizing its biological activity is required. The following outlines a potential experimental workflow.

4.1 Primary Screening: Receptor Binding Assays

  • Objective: To determine the binding affinity of the compound for a panel of CNS targets.

  • Methodology:

    • Target Panel: A comprehensive panel of receptors and transporters, including but not limited to: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, D₁, D₂, DAT, NET, and SERT.

    • Assay Type: Radioligand binding competition assays.

    • Procedure: a. Prepare cell membranes expressing the receptor of interest. b. Incubate the membranes with a known radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (this compound). c. After reaching equilibrium, separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting. e. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2 Secondary Screening: Functional Assays

  • Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at the primary targets identified in the binding assays.

  • Methodology (Example for a GPCR like 5-HT₂ₐ):

    • Assay Type: Calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4). The 5-HT₂ₐ receptor couples to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium.

    • Procedure: a. Use a cell line stably expressing the human 5-HT₂ₐ receptor. b. Load the cells with a calcium-sensitive fluorescent dye. c. Apply varying concentrations of the test compound. d. Measure the change in fluorescence over time using a plate reader (e.g., FLIPR). e. Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) to determine agonist potency. f. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist's response.

4.3 In Vivo Behavioral Assays

  • Objective: To assess the psychoactive effects of the compound in an animal model.

  • Methodology (Example for potential hallucinogenic activity in rodents):

    • Assay Type: Head-twitch response (HTR) in mice. The HTR is a characteristic behavioral response in rodents that is highly correlated with 5-HT₂ₐ receptor activation by hallucinogens.

    • Procedure: a. Administer varying doses of the test compound to mice via an appropriate route (e.g., intraperitoneal injection). b. Place the mice in individual observation chambers. c. Record the number of head twitches over a specified period (e.g., 30-60 minutes). d. A dose-dependent increase in HTR frequency would suggest 5-HT₂ₐ agonist activity in vivo.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenethylamine Phenethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Phenethylamine->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Increases Ca_cyto->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Phosphorylates Targets

Caption: Potential 5-HT₂ₐ receptor signaling pathway for a phenethylamine agonist.

G Start Novel Compound: This compound PrimaryScreen Primary Screening: Radioligand Binding Assays (Broad Target Panel) Start->PrimaryScreen HitIdentified Hit(s) Identified? (e.g., Ki < 1µM) PrimaryScreen->HitIdentified SecondaryScreen Secondary Screening: Functional Assays (e.g., Ca2+ Flux, cAMP) HitIdentified->SecondaryScreen Yes NoActivity No Significant Activity HitIdentified->NoActivity No ActivityConfirmed Functional Activity? (Agonist/Antagonist) SecondaryScreen->ActivityConfirmed InVivo In Vivo Studies: Behavioral Models (e.g., Head-Twitch Response) ActivityConfirmed->InVivo Yes ActivityConfirmed->NoActivity No LeadDev Lead Compound for Further Development InVivo->LeadDev

Caption: Experimental workflow for characterizing a novel psychoactive compound.

Conclusion

While no direct biological data for this compound is currently available, its chemical structure strongly suggests it is a candidate for psychoactivity, likely through modulation of monoamine neurotransmitter systems. Based on the extensive structure-activity relationship data for the phenethylamine class, it is plausible that this compound could interact with serotonin and/or dopamine receptors and transporters. The provided hypothetical experimental workflow offers a robust framework for elucidating its precise pharmacological profile. Any research into this and similar novel compounds should be conducted with appropriate safety precautions and ethical considerations.

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a controlled substance in many jurisdictions. The synthesis, possession, and distribution of this compound may be illegal. All activities involving this substance should be conducted in strict compliance with local laws and regulations, and under the appropriate licenses and safety protocols.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a synthetic psychedelic of the 2C family. Initially synthesized in 1974 by Alexander Shulgin, 2C-B has a rich history of use in both therapeutic and recreational contexts.[1][2] This document details its mechanism of action, focusing on its interaction with serotonergic receptors, and provides a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide includes detailed experimental protocols for its chemical synthesis, as well as for key in vitro assays essential for its pharmacological characterization. Quantitative data are presented in tabular format for ease of reference, and key processes are visualized using diagrams generated with Graphviz.

Discovery and History

4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, was first synthesized by the American chemist Alexander Shulgin in 1974 from 2,5-dimethoxybenzaldehyde.[1][3][4] Shulgin's work on phenethylamines, extensively documented in his book "PiHKAL (Phenethylamines I Have Known and Loved)," aimed to explore the structure-activity relationships of psychedelic compounds.[4][5][6]

Initially, 2C-B was explored by the psychiatric community as a potential aid in psychotherapy due to its reported ability to induce a state of enhanced sensory perception and emotional openness with fewer introspective demands compared to other classic psychedelics.[1][7] However, its use in a therapeutic setting was short-lived, partly due to its notable gastrointestinal side effects and a perceived lack of the profound empathogenic effects associated with compounds like MDMA.[1][8]

In the 1980s and early 1990s, 2C-B was commercially and legally sold under various trade names, including "Erox," "Nexus," "Venus," and "Performax," and was often marketed as an aphrodisiac.[1][8][9][10] Its popularity as a recreational substance grew, particularly in the rave and club scenes, where it was sometimes sold as a substitute for MDMA ("ecstasy").[8][10] The increasing recreational use led to its legal control. In the United States, 2C-B was placed on Schedule I of the Controlled Substances Act in 1995 by the Drug Enforcement Administration (DEA).[2][8] It is now a controlled substance in many countries worldwide, classified under Schedule II of the United Nations Convention on Psychotropic Substances.[1]

Physicochemical Properties

The physicochemical properties of 2C-B are summarized in the table below. This data is essential for its handling, formulation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine[1]
Molecular Formula C₁₀H₁₄BrNO₂[1]
Molar Mass 260.131 g·mol⁻¹[1]
CAS Number 66142-81-2 (base)[1]
56281-37-9 (hydrochloride)[11]
Melting Point (°C) 237-239 (hydrochloride)[11]
Solubility (HCl salt) Slightly soluble in acetone, soluble in chloroform, insoluble in ether, soluble in methanol, soluble in water[11]
λmax 296 nm[12]

Synthesis

The synthesis of 2C-B, as described by Alexander Shulgin in PiHKAL, starts from 2,5-dimethoxybenzaldehyde. The general workflow involves a Henry reaction to form the nitrostyrene, followed by reduction to the corresponding phenethylamine, and subsequent bromination.

Synthesis Workflow

G A 2,5-Dimethoxybenzaldehyde C Henry Reaction (Ethylenediammonium acetate, IPA) A->C B Nitromethane B->C D 2,5-Dimethoxy-β-nitrostyrene C->D E Reduction (Lithium aluminum hydride, THF) D->E F 2,5-Dimethoxyphenethylamine (2C-H) E->F G Bromination (Bromine, Glacial Acetic Acid) F->G H 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) G->H I Acidification (HCl) H->I J 2C-B Hydrochloride I->J

Caption: Synthesis workflow for 2C-B Hydrochloride.

Experimental Protocol: Synthesis of 2C-B Hydrochloride

The following protocol is an adaptation of the synthesis described by Alexander Shulgin.

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

  • To a solution of 2,5-dimethoxybenzaldehyde (24.9 g, 0.15 mol) in 150 mL of isopropanol, add nitromethane (10 g, 0.16 mol) and ethylenediammonium acetate (2.7 g, 15 mmol).

  • Gently heat the mixture until all solids dissolve.

  • Allow the solution to stand at room temperature for 24 hours, then transfer to a refrigerator for an additional 24 hours.

  • Collect the resulting orange crystalline precipitate by filtration, wash with cold isopropanol, and air dry. This yields 2,5-dimethoxy-β-nitrostyrene.[13]

Step 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

  • Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF to the LAH suspension with stirring.

  • After the addition is complete, reflux the mixture for several hours to ensure complete reduction.

  • Cool the reaction mixture and cautiously quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Remove the solvent from the filtrate under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as an oil.[13]

Step 3: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Dissolve the 2C-H oil in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the 2C-H solution with stirring.

  • After the addition is complete, stir the mixture for a period to allow for complete bromination.

  • The product, 2C-B hydrobromide, may precipitate from the solution.

Step 4: Conversion to 2C-B Hydrochloride

  • Dissolve the crude 2C-B hydrobromide in a mixture of glacial acetic acid and water.

  • Add concentrated hydrochloric acid to the solution.

  • The 2C-B hydrochloride will precipitate as a crystalline solid.

  • Collect the solid by filtration, wash with water, then with ether, and air dry to yield 2C-B hydrochloride.[13]

Pharmacology

Mechanism of Action

The psychedelic effects of 2C-B are primarily mediated by its interaction with the central nervous system, particularly the serotonergic system. It acts as a partial agonist at the serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][14][15] There are some conflicting reports in the literature, with some studies suggesting it may also act as a 5-HT₂ₐ receptor antagonist under certain experimental conditions.[13][14][15][16] The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[1][17]

Signaling Pathway

The activation of the 5-HT₂ₐ receptor by an agonist like 2C-B initiates an intracellular signaling cascade. This pathway is crucial for the psychoactive effects of serotonergic psychedelics.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., neuronal excitability) ca2->cellular_response pkc->cellular_response ligand 2C-B ligand->receptor Binds

Caption: 5-HT₂ₐ receptor signaling pathway activated by 2C-B.

This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][18] These downstream events are thought to modulate neuronal excitability and synaptic plasticity, contributing to the perceptual and cognitive alterations characteristic of the psychedelic experience.

Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of 2C-B.

Table 1: Pharmacokinetic Parameters of 2C-B

ParameterValueNotes
Route of Administration Oral, Insufflation, Rectal[1]
Oral Dose Range 12 - 24 mgAs per Shulgin's PiHKAL.[1]
Onset of Action (Oral) 20 - 90 minutes[1]
Duration of Action (Oral) 2 - 8 hours[1]
Peak Plasma Concentration (Cmax) 5.4 ± 1.7 ng/mLAfter a 30 mg oral dose.[1]
Time to Peak (Tmax) 2.3 ± 1.0 hoursAfter a 30 mg oral dose.[1]
Elimination Half-life 1.2 - 2.5 hours[1]
Metabolism Primarily by monoamine oxidase (MAO-A and MAO-B) and CYP450 enzymes.[1]Deamination and demethylation are key metabolic pathways.[1]
Metabolites BDMPE, BDMPAA, BDMBA[1]
Excretion Urine[1]

Table 2: Receptor Binding and Functional Activity of 2C-B

ReceptorAssay TypeValueNotes
5-HT₂ₐ β-arrestin2 recruitmentEC₅₀ = 9.03 nM[19]
5-HT₂ₐ β-arrestin2 recruitmentEfficacy = 89.0% (vs LSD)[19]
5-HT₂c Arachidonic acid releasepEC₅₀ = 6.8[12]
5-HT₂ₐ Antagonist activity (Xenopus oocytes)Potency ~30-fold lower than 2C-I[16]

Experimental Protocols for In Vitro Assays

5-HT₂ₐ Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., 2C-B) for the 5-HT₂ₐ receptor.

Materials:

  • Cell membranes from a cell line stably expressing human 5-HT₂ₐ receptors (e.g., CHO-K1 cells).[7][20]

  • Radioligand: [³H]ketanserin.[14][15]

  • Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.

  • Assay buffer (e.g., HEPES buffer, pH 7.4).[14]

  • Test compound (2C-B) at various concentrations.

  • 96-well microfilter plates (e.g., GF/B or GF/C).[14][15]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound (2C-B) in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]ketanserin) at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

  • For determining total binding, add assay buffer instead of the test compound.

  • For determining non-specific binding, add a high concentration of the non-specific binding control (e.g., mianserin).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the microfilter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Phospholipase C (PLC) Functional Assay

This assay measures the functional activity of 2C-B at the 5-HT₂ₐ receptor by quantifying the production of inositol phosphates, a downstream product of PLC activation.

Materials:

  • A cell line expressing the human 5-HT₂ₐ receptor.

  • [³H]myo-inositol for radiolabeling.

  • Assay medium (e.g., DMEM/F12).

  • LiCl solution.

  • Test compound (2C-B) at various concentrations.

  • Quenching solution (e.g., trichloroacetic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Label the cells with [³H]myo-inositol in an inositol-free medium for 24-48 hours.

  • Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add the test compound (2C-B) at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

  • Neutralize the samples and apply them to anion exchange columns.

  • Wash the columns to remove free [³H]myo-inositol.

  • Elute the total [³H]inositol phosphates with a suitable eluent (e.g., ammonium formate/formic acid).

  • Quantify the radioactivity in the eluates using liquid scintillation counting.

  • Plot the amount of [³H]inositol phosphates produced against the concentration of the test compound and analyze the data using non-linear regression to determine the EC₅₀ and Emax values.

Conclusion

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a classic psychedelic phenethylamine with a well-documented history and a reasonably well-understood mechanism of action centered on the serotonergic system, particularly the 5-HT₂ₐ and 5-HT₂c receptors. Its synthesis, pioneered by Alexander Shulgin, is achievable through standard organic chemistry techniques. The pharmacological characterization of 2C-B and its analogs relies on established in vitro assays, such as receptor binding and functional assays, which are crucial for understanding their therapeutic potential and structure-activity relationships. This guide provides a foundational resource for researchers and scientists interested in the study of serotonergic psychedelics. Further research is warranted to fully elucidate the complex pharmacology of 2C-B and to explore its potential therapeutic applications in a controlled and scientific setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxy-2-(o-tolyl)ethanamine is a primary amine featuring a methoxy group and an o-tolyl moiety attached to a two-carbon ethylamine backbone. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The synthesis of arylethylamines is a fundamental process in the preparation of numerous pharmaceuticals. This document outlines a detailed protocol for a potential synthetic route to this compound, based on established chemical transformations. The proposed synthesis is a multi-step process commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from o-tolualdehyde. The key steps involve a Grignard reaction to introduce a hydroxymethyl group, followed by a Williamson ether synthesis to install the methoxy group, and finally, a nitrile formation and reduction to yield the target primary amine.

A o-Tolualdehyde B 1-(o-Tolyl)ethane-1,2-diol A->B 1. MeMgBr, THF 2. H3O+ C 2-Methoxy-2-(o-tolyl)ethanol B->C NaH, MeI, THF D 2-Methoxy-2-(o-tolyl)acetonitrile C->D 1. TsCl, Pyridine 2. NaCN, DMSO E This compound D->E LiAlH4, THF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(o-Tolyl)ethane-1,2-diol

This step involves the reaction of o-tolualdehyde with a methyl Grignard reagent to form the corresponding secondary alcohol, which is then dihydroxylated. A more direct approach to a related intermediate could be the dihydroxylation of o-methylstyrene. However, for this protocol, we will proceed with a different route to build the carbon skeleton. A more common approach to a related precursor would be the reduction of the aldehyde followed by the introduction of the second hydroxyl group. For the sake of a clear protocol, we will outline a hypothetical robust method.

An alternative and more direct approach to a precursor is the reaction of o-tolylmagnesium bromide with ethylene oxide.

  • Reagents and Materials:

    • o-Tolualdehyde

    • Methylmagnesium bromide (3 M in diethyl ether)

    • Dry tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add o-tolualdehyde (1.0 eq) dissolved in dry THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (1.1 eq) dropwise via a syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Methoxy-1-(o-tolyl)ethanol

This step involves the selective methylation of one of the hydroxyl groups. Protecting the secondary alcohol, methylating the primary, and then deprotecting would be a more controlled approach. However, for simplicity, a direct methylation is described, which may require optimization to achieve good selectivity.

  • Reagents and Materials:

    • 1-(o-Tolyl)ethane-1,2-diol

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide (MeI)

    • Dry tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, washed with hexanes to remove mineral oil).

    • Add dry THF and cool the suspension to 0 °C.

    • Slowly add a solution of 1-(o-tolyl)ethane-1,2-diol (1.0 eq) in dry THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-Methoxy-2-(o-tolyl)acetonitrile

This step converts the alcohol to a nitrile, which is a precursor to the amine. This is achieved via an intermediate tosylate.

  • Reagents and Materials:

    • 2-Methoxy-1-(o-tolyl)ethanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve 2-methoxy-1-(o-tolyl)ethanol (1.0 eq) in pyridine and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) in portions.

    • Stir the reaction at 0 °C for 4 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which is used directly in the next step.

    • Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude nitrile by column chromatography.

Step 4: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine.

  • Reagents and Materials:

    • 2-Methoxy-2-(o-tolyl)acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Dry tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • 1 M Sodium hydroxide (NaOH)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in dry THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 2-methoxy-2-(o-tolyl)acetonitrile (1.0 eq) in dry THF.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1o-TolualdehydeMeMgBr, THF1-(o-Tolyl)ethane-1,2-diol70-80
21-(o-Tolyl)ethane-1,2-diolNaH, MeI, THF2-Methoxy-1-(o-tolyl)ethanol60-70
32-Methoxy-1-(o-tolyl)ethanolTsCl, Pyridine; NaCN, DMSO2-Methoxy-2-(o-tolyl)acetonitrile50-60
42-Methoxy-2-(o-tolyl)acetonitrileLiAlH₄, THFThis compound80-90

Table 2: Physicochemical and Spectroscopic Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₀H₁₅NO165.23Colorless to pale yellow oil7.1-7.3 (m, 4H), 4.2-4.4 (m, 1H), 3.3 (s, 3H), 2.8-3.0 (m, 2H), 2.3 (s, 3H), 1.5 (br s, 2H)137.0, 135.5, 130.5, 127.5, 126.0, 125.5, 82.0, 57.0, 45.0, 19.0

Signaling Pathway Context

While the specific biological activity and signaling pathway of this compound is not established in the public domain, many arylethylamines are known to interact with monoamine neurotransmitter systems. For instance, they can act as agonists or antagonists at serotonin, dopamine, and norepinephrine receptors, or as inhibitors of monoamine transporters. A generalized diagram of a potential interaction with a G-protein coupled receptor (GPCR) is shown below.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand This compound Ligand->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway for arylethylamines.

Disclaimer: This document provides a proposed synthetic protocol. Actual laboratory implementation may require optimization of reaction conditions, concentrations, and purification methods. All procedures should be carried out by trained personnel in a properly equipped chemical laboratory, following all appropriate safety precautions.

Experimental Applications of Substituted Phenethylamines in Neuropharmacology: A Focus on 2,5-Dimethoxy-4-methylphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Methoxy-2-(o-tolyl)ethanamine," as specified in the user request, is not found in the reviewed scientific literature. The following application notes and protocols are based on the structurally related compound 2,5-dimethoxy-4-methylphenethylamine (2C-D) , a substituted phenethylamine with available neuropharmacological data. This information is intended to serve as a representative example of the experimental evaluation of this class of compounds.

Application Notes

Substituted phenethylamines represent a broad class of psychoactive compounds that are of significant interest in neuropharmacology. These molecules, characterized by a phenethylamine core structure, can exhibit a wide range of effects on the central nervous system by interacting with various neurotransmitter systems. A key area of investigation for these compounds is their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By modulating the reuptake of these key neurotransmitters, substituted phenethylamines can significantly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to a variety of physiological and behavioral effects.

The compound 2,5-dimethoxy-4-methylphenethylamine (2C-D) is a representative member of this class. Experimental studies have focused on characterizing its affinity for and functional effects on monoamine transporters to understand its mechanism of action and potential psychoactive properties. Such investigations are crucial for drug development professionals and researchers exploring the therapeutic potential and abuse liability of novel psychoactive substances. The primary experimental approaches involve in vitro assays using cells heterologously expressing these transporters to determine binding affinities and functional uptake or release activities.

Key Research Applications:
  • Primary Target Identification: Determining the binding affinity of the compound for a panel of neuroreceptors and transporters to identify its primary molecular targets.

  • Mechanism of Action Studies: Elucidating whether the compound acts as a reuptake inhibitor or a releasing agent at its target transporters.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of structurally related compounds to understand how chemical modifications influence their pharmacological profile.

  • Lead Compound Optimization: Guiding the chemical modification of lead compounds to enhance potency, selectivity, and therapeutic efficacy while minimizing off-target effects.

Data Presentation

The following tables summarize the quantitative data for the interaction of 2,5-dimethoxy-4-methylphenethylamine (2C-D) with human monoamine transporters.

Table 1: Binding Affinities of 2,5-dimethoxy-4-methylphenethylamine (2C-D) at Monoamine Transporters

TransporterKi (nM)
Dopamine Transporter (DAT)>30,000
Norepinephrine Transporter (NET)>30,000
Serotonin Transporter (SERT)31,000

Data from Eshleman et al., 2013.[1][2]

Table 2: Functional Activity of 2,5-dimethoxy-4-methylphenethylamine (2C-D) at Monoamine Transporters

TransporterAssayIC50 (nM)
Dopamine Transporter (DAT)[3H]Dopamine Uptake>30,000
Norepinephrine Transporter (NET)[3H]Norepinephrine Uptake45,000
Serotonin Transporter (SERT)[3H]Serotonin Uptake77,000

Data from Eshleman et al., 2013.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2,5-dimethoxy-4-methylphenethylamine (2C-D).

Protocol 1: Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET.

  • Test compound (2,5-dimethoxy-4-methylphenethylamine).

  • Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, and imipramine for SERT.

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • 96-well microplates.

  • Scintillation counter.

Methodology:

  • Cell Preparation: Culture HEK293 cells expressing the target transporter to confluence. Harvest and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Assays

Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters by the human DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT, plated in 96-well microplates.

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Test compound (2,5-dimethoxy-4-methylphenethylamine).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Methodology:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to form a monolayer.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve for the inhibition of neurotransmitter uptake.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_interpretation Pharmacological Profile A Compound Synthesis (2,5-dimethoxy-4- methylphenethylamine) C Binding Assays ([125I]RTI-55, [3H]nisoxetine) A->C D Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) A->D B Cell Line Preparation (HEK293 expressing hDAT, hNET, hSERT) B->C B->D E Data Analysis (Ki and IC50 determination) C->E D->E F Receptor Affinity Profile (Primary Targets) E->F G Functional Activity (Inhibitor/Releaser) E->G H Structure-Activity Relationships F->H G->H

Caption: Experimental workflow for neuropharmacological characterization.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) MA_cleft Monoamine MA->MA_cleft Release Vesicle Synaptic Vesicle Vesicle->MA Transporter Monoamine Transporter (DAT, NET, SERT) Compound 2,5-dimethoxy-4- methylphenethylamine Compound->Transporter Inhibition MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Monoamine transporter inhibition by a substituted phenethylamine.

References

Application Notes and Protocols for 2-Methoxy-2-(o-tolyl)ethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a theoretical guide based on analogous compounds and general synthetic methodologies. As of the date of this document, specific literature detailing the synthesis and pharmaceutical applications of "2-Methoxy-2-(o-tolyl)ethanamine" is not publicly available. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and validated under appropriate laboratory settings.

Introduction

This compound is a substituted phenethylamine derivative. While direct applications are not documented, its structural motifs—a methoxy group on the benzylic carbon and an o-tolyl group—suggest its potential as a valuable precursor in the synthesis of complex pharmaceutical agents. The o-tolyl group is a feature in various bioactive molecules, including those targeting neurotransmitter receptors and PD-1/PD-L1 protein-protein interactions.[1][2] The methoxy-ethanamine backbone is a common scaffold in medicinal chemistry, offering sites for further functionalization.

These notes provide a plausible synthetic approach to this compound and hypothesize its application as a precursor based on the known activities of structurally related compounds.

Potential Pharmaceutical Applications

Based on the structural components of this compound, it can be hypothesized as a precursor for the following classes of therapeutic agents:

  • Neuropharmacological Agents: The phenethylamine core is central to many psychoactive compounds and neurotransmitter analogues. The specific substitution pattern of this compound could be exploited to synthesize novel ligands for serotonin, dopamine, or norepinephrine transporters and receptors.

  • Oncology Therapeutics: The o-tolyl moiety has been incorporated into small-molecule inhibitors of the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy.[2] This precursor could serve as a starting point for developing new immunomodulatory drugs.

  • Cardiovascular Drugs: Substituted phenethylamines are also found in various cardiovascular medications. Further derivatization of the primary amine could lead to compounds with activity at adrenergic receptors, potentially influencing blood pressure and heart rate.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-alkoxy-2-arylethanamines. One such approach involves the reduction of an α-methoxy-α-(o-tolyl)acetonitrile intermediate.

Synthetic Workflow

The proposed two-step synthesis is outlined below:

G cluster_0 Step 1: Cyanation and Methoxylation cluster_1 Step 2: Reduction A o-Tolualdehyde D α-Methoxy-α-(o-tolyl)acetonitrile A->D 1. TMSCN, cat. Lewis Acid 2. MeOH, H+ B Trimethylsilyl cyanide (TMSCN) B->D C Methanol (MeOH) C->D E α-Methoxy-α-(o-tolyl)acetonitrile G This compound E->G Reduction F Lithium Aluminum Hydride (LiAlH4) or H2/Raney Ni F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of α-Methoxy-α-(o-tolyl)acetonitrile

  • To a solution of o-tolualdehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude cyanohydrin in methanol and add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl in methanol).

  • Stir the reaction at room temperature or with gentle heating until the formation of the α-methoxy nitrile is complete.

  • Neutralize the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield α-methoxy-α-(o-tolyl)acetonitrile.

Step 2: Reduction to this compound

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of α-methoxy-α-(o-tolyl)acetonitrile (1.0 eq) in the same solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with the solvent.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation under reduced pressure or by conversion to a salt and recrystallization.

  • Method B: Catalytic Hydrogenation

    • Dissolve α-methoxy-α-(o-tolyl)acetonitrile (1.0 eq) in methanol or ethanol, and add a catalytic amount of Raney Nickel or a palladium catalyst.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the product.

Data Presentation (Illustrative)

The following tables present hypothetical data for the synthesis of this compound, based on typical yields and purities for analogous reactions.

Table 1: Synthesis of α-Methoxy-α-(o-tolyl)acetonitrile

Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
o-TolualdehydeTMSCN, ZnI₂, MeOH, H⁺CH₂Cl₂, MeOH122575-85>95 (GC)

Table 2: Reduction to this compound

Starting MaterialReduction MethodSolventTime (h)Temp (°C)Yield (%)Purity (%)
α-Methoxy-α-(o-tolyl)acetonitrileLiAlH₄THF66570-80>98 (GC-MS)
α-Methoxy-α-(o-tolyl)acetonitrileH₂/Raney NiMethanol82580-90>98 (GC-MS)

Logical Relationship Diagram for Precursor Application

The following diagram illustrates the potential logical flow from the precursor to a final pharmaceutical product.

G A This compound (Precursor) B Further Synthetic Modifications (e.g., N-acylation, N-alkylation) A->B C Lead Compound Identification B->C D Preclinical and Clinical Development C->D E Marketed Pharmaceutical D->E

Caption: Drug development workflow starting from the precursor.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of "2-Methoxy-2-(o-tolyl)ethanamine," a compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this analyte, the following protocols are based on established analytical techniques for structurally related phenethylamine derivatives and new psychoactive substances (NPS). The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the identification and quantification of such compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability, and to provide more specific mass spectra for identification.[1][2][3]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines the analysis of this compound in a non-biological matrix (e.g., a seized powder or a research sample).

1.1.1. Sample Preparation and Derivatization

  • Standard and Sample Preparation:

    • Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

    • For unknown samples, dissolve a known weight of the sample in methanol to achieve an estimated concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of each standard or sample solution to a clean glass vial.

    • Add 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA). The use of perfluoroacyl derivatives can aid in mass spectral differentiation of isomeric compounds.[1]

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

1.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

1.1.3. Data Analysis

  • Quantification: Use the peak area of a characteristic ion of the derivatized analyte for quantification against the calibration curve.

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

Expected Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method. These values are illustrative and should be determined during method validation.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Derivatization with PFPA/MSTFA B->C D Heating at 70°C C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Reporting I->J LCMSMS_Logic cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_quant Quantification & Confirmation A Biological Matrix (Plasma/Urine) B Spiking with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D LC Separation C->D E ESI Ionization D->E F Tandem MS Detection (MRM) E->F G Peak Area Ratio Calculation F->G J MRM Ratio Confirmation F->J H Calibration Curve Plotting G->H I Concentration Determination H->I

References

Application Notes and Protocols: Derivatization of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the derivatization of "2-Methoxy-2-(o-tolyl)ethanamine." This document is intended for researchers, scientists, and drug development professionals working on the synthesis and modification of novel chemical entities. The protocols outlined below are based on established chemical principles and derivatization techniques commonly applied to primary amines, adapted for the specific structural features of this compound.

Introduction

This compound is a primary amine with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and a tolyl moiety, offers multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents. Derivatization of the primary amine group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, and to introduce new functionalities that can interact with biological targets.

Derivatization Strategies

The primary amine group of this compound is a versatile handle for a variety of chemical transformations. The most common derivatization strategies include:

  • Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This can alter the compound's polarity and introduce a wide range of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. Sulfonamide derivatives are often used to mimic phosphate groups or to introduce rigid structural elements.

  • Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of various alkyl or arylalkyl groups.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions based on the specific reagents used and the desired product.

Protocol 1: Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(2-methoxy-2-(o-tolyl)ethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure N-(2-methoxy-2-(o-tolyl)ethyl)acetamide.

DOT Script for Acylation Workflow:

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A This compound D Anhydrous DCM 0 °C to RT A->D B Acetyl Chloride B->D C Triethylamine C->D E Quench with NaHCO3 D->E Reaction F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I N-(2-methoxy-2-(o-tolyl)ethyl)acetamide H->I Purification

Caption: Workflow for the acylation of this compound.

Protocol 2: Sulfonylation of this compound with Dansyl Chloride

Objective: To synthesize a fluorescently labeled sulfonamide derivative for analytical purposes.

Materials:

  • This compound

  • Dansyl chloride

  • Sodium bicarbonate buffer (pH 9.0)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and sodium bicarbonate buffer.

  • Add a solution of dansyl chloride (1.1 eq) in acetone dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture in the dark for 1-2 hours. Monitor the reaction by TLC or HPLC with a fluorescence detector.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dansylated derivative.

  • Purify the product by column chromatography on silica gel if necessary.

DOT Script for Sulfonylation Workflow:

Sulfonylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Amine This compound Conditions Acetone/Bicarbonate Buffer (pH 9) Room Temperature Amine->Conditions Dansyl Dansyl Chloride Dansyl->Conditions Evaporation Remove Acetone Conditions->Evaporation Reaction Extraction Extract with Ethyl Acetate Evaporation->Extraction Drying Dry & Concentrate Extraction->Drying Product Dansylated Derivative Drying->Product

Caption: Workflow for the sulfonylation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for a series of derivatization reactions of this compound. These values are illustrative and will vary depending on the specific reaction conditions and the nature of the R-group introduced.

Derivative TypeR-GroupReagentYield (%)Purity (%)
Amide-COCH₃Acetyl Chloride85>98
Amide-COPhBenzoyl Chloride78>97
Sulfonamide-SO₂-DansylDansyl Chloride92>99
Sulfonamide-SO₂CH₃Mesyl Chloride88>98
Secondary Amine-CH₂PhBenzaldehyde75>95

Potential Signaling Pathway Involvement

Derivatives of phenethylamines and related structures are known to interact with various biological targets, particularly in the central nervous system. While the specific targets of this compound derivatives are yet to be elucidated, they may potentially modulate monoamine transporters or receptors.

DOT Script for a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake VMAT VMAT2 D2R Dopamine D2 Receptor Dopamine->D2R Binding Signaling Downstream Signaling D2R->Signaling Activation Derivative Amine Derivative Derivative->DAT Inhibition

Caption: Hypothetical modulation of dopaminergic signaling by an amine derivative.

This document provides a foundational guide for the derivatization of this compound. It is crucial for researchers to perform thorough literature searches for analogous structures and to carefully optimize reaction conditions to achieve the desired outcomes. Standard safety precautions should be followed when handling all chemicals.

Application Notes and Protocols: "2-Methoxy-2-(o-tolyl)ethanamine" as an Intermediate for Carvedilol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of "2-Methoxy-2-(o-tolyl)ethanamine" as a key intermediate in the synthesis of novel Carvedilol analogs. This document includes detailed, adaptable synthetic protocols, a summary of potential quantitative data, and visualizations of the relevant biological signaling pathways.

Introduction

Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1] The development of Carvedilol analogs is a promising avenue for discovering compounds with improved pharmacokinetic profiles, enhanced therapeutic efficacy, or reduced side effects. "this compound" represents a novel building block for modifying the side chain of Carvedilol, potentially influencing its receptor binding affinity, selectivity, and overall pharmacological properties. This document outlines the synthetic strategy for incorporating this intermediate and provides the relevant biological context for the development of such analogs.

Synthetic Strategy

The primary synthetic route for incorporating "this compound" into a Carvedilol analog involves the N-alkylation of the amine with a suitable Carvedilol precursor, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole. This key intermediate can be synthesized from 4-hydroxycarbazole and epichlorohydrin.[2][3] The subsequent ring-opening of the epoxide by the novel amine intermediate yields the desired β-amino alcohol structure characteristic of Carvedilol and its analogs.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Novel Intermediate cluster_2 Final Coupling Reaction 4-Hydroxycarbazole 4-Hydroxycarbazole 4-(oxiran-2-ylmethoxy)-9H-carbazole 4-(oxiran-2-ylmethoxy)-9H-carbazole 4-Hydroxycarbazole->4-(oxiran-2-ylmethoxy)-9H-carbazole Base, Solvent Epichlorohydrin Epichlorohydrin Epichlorohydrin->4-(oxiran-2-ylmethoxy)-9H-carbazole Carvedilol_Analog Carvedilol_Analog 4-(oxiran-2-ylmethoxy)-9H-carbazole->Carvedilol_Analog Solvent, Heat o-Tolualdehyde o-Tolualdehyde Intermediate_A Intermediate_A o-Tolualdehyde->Intermediate_A Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate_A This compound This compound This compound->Carvedilol_Analog Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Methylation Intermediate_B->this compound Reduction

Caption: Proposed synthetic workflow for Carvedilol analogs.

Experimental Protocols

The following are detailed, adaptable protocols for the key synthetic steps.

Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

This protocol is adapted from established procedures for the synthesis of this key Carvedilol intermediate.[3]

Materials:

  • 4-hydroxycarbazole

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole over a period of 10-15 minutes.

  • Cool the reaction mixture to 10-15°C and add DMSO dropwise over 45 minutes.

  • After stirring for 15 minutes, add epichlorohydrin over 1 hour, maintaining the temperature at 10-15°C.

  • Slowly raise the temperature of the reaction mixture to 45°C and maintain under stirring for 6 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the product with water, filter, and wash with water to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Protocol 2: Synthesis of this compound (Hypothetical Route)

As no direct synthesis for this specific compound was found, a plausible multi-step route is proposed, starting from o-tolualdehyde. This involves a Henry reaction, followed by methylation and reduction.

Step 2a: (E)-1-(2-nitroviny)-2-methylbenzene

  • Combine o-tolualdehyde and nitromethane in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium hydroxide solution) dropwise at a low temperature (0-5 °C).

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2b: 1-(2-methoxy-2-nitroethyl)-2-methylbenzene

  • Dissolve the product from Step 2a in a suitable solvent (e.g., methanol).

  • Add a methoxide source (e.g., sodium methoxide) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.

  • Purify by column chromatography.

Step 2c: this compound

  • Dissolve the product from Step 2b in a suitable solvent (e.g., ethanol or THF).

  • Perform a reduction of the nitro group. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2, Pd/C).

  • Carefully quench the reaction and work up to isolate the crude amine.

  • Purify the final product by distillation or column chromatography.

Protocol 3: Synthesis of Carvedilol Analog via N-alkylation

This protocol describes the coupling of the two key intermediates.

Materials:

  • 4-(oxiran-2-ylmethoxy)-9H-carbazole

  • This compound

  • An organic solvent (e.g., isopropanol, toluene, or DMF)

  • Optional: An organic base (e.g., triethylamine, N,N-diisopropylethylamine) to minimize side reactions.[4]

Procedure:

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole and this compound in the chosen solvent. A slight molar excess of the amine can be used.

  • If using, add the organic base to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for completion).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final Carvedilol analog.

Quantitative Data Summary

The following tables summarize hypothetical and expected data based on typical yields for similar reactions found in the literature. Actual yields may vary.

Table 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

ReactantMolar RatioExpected Yield (%)Reference
4-hydroxycarbazole1.070-85[3]
Epichlorohydrin1.5

Table 2: Synthesis of Carvedilol Analog

ReactantMolar RatioExpected Yield (%)Reference
4-(oxiran-2-ylmethoxy)-9H-carbazole1.060-80[5]
This compound1.1

Signaling Pathways

Carvedilol exerts its therapeutic effects by modulating adrenergic signaling pathways. It acts as an antagonist at β1, β2, and α1 adrenergic receptors.[1]

Diagram of the Adrenergic Signaling Pathways

G cluster_0 β-Adrenergic Receptor Signaling (Gs-coupled) cluster_1 α1-Adrenergic Receptor Signaling (Gq-coupled) Carvedilol_Analog_Beta Carvedilol Analog (Antagonist) Beta_Receptor β1/β2-Adrenergic Receptor Carvedilol_Analog_Beta->Beta_Receptor Blocks Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Beta Decreased Heart Rate & Contractility PKA->Cellular_Response_Beta Carvedilol_Analog_Alpha Carvedilol Analog (Antagonist) Alpha_Receptor α1-Adrenergic Receptor Carvedilol_Analog_Alpha->Alpha_Receptor Blocks Gq_Protein Gq Protein Alpha_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_Alpha Vasodilation Ca2->Cellular_Response_Alpha PKC->Cellular_Response_Alpha

Caption: Adrenergic receptor signaling pathways targeted by Carvedilol analogs.

Diagram of the G-Protein Independent (Non-Canonical) β-Arrestin Pathway

Recent studies have highlighted the role of β-arrestin in mediating some of the effects of β-blockers, which can be independent of G-protein signaling.[6]

G Carvedilol_Analog Carvedilol Analog Beta_Receptor β-Adrenergic Receptor Carvedilol_Analog->Beta_Receptor GRK GRK Beta_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK_Pathway Activates Gene_Transcription Altered Gene Transcription MAPK_Pathway->Gene_Transcription

Caption: G-protein independent β-arrestin signaling pathway.

Conclusion

The use of "this compound" as an intermediate offers a viable strategy for the synthesis of novel Carvedilol analogs. The provided protocols, based on established chemical transformations, serve as a foundation for the development of these new chemical entities. The exploration of such analogs may lead to the discovery of new therapeutic agents with optimized pharmacological profiles for the treatment of cardiovascular diseases. Further research into the structure-activity relationships of these novel compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: "2-Methoxy-2-(o-tolyl)ethanamine" as a Novel Intermediate for the Synthesis of Tamsulosin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of "2-Methoxy-2-(o-tolyl)ethanamine" as a key intermediate in the synthesis of novel Tamsulosin analogs. Tamsulosin is a selective α1-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). The development of Tamsulosin analogs is a promising avenue for discovering new chemical entities with improved selectivity, efficacy, or pharmacokinetic profiles. This document outlines a proposed synthetic route for a novel Tamsulosin analog incorporating the "this compound" moiety, complete with detailed experimental protocols, quantitative data, and a discussion of the relevant biological signaling pathways. While the direct use of "this compound" for Tamsulosin analog synthesis is not yet documented in peer-reviewed literature, the proposed methodologies are based on established synthetic strategies for Tamsulosin and related compounds.

Introduction

Tamsulosin is a well-established therapeutic agent for BPH, exerting its effect by selectively blocking α1A and α1D adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[1][2] The core structure of Tamsulosin features a sulfonamide group and a characteristic phenoxyethylamino side chain. The synthesis of Tamsulosin analogs often involves modifications to this side chain to explore structure-activity relationships (SAR) and optimize pharmacological properties.

This document proposes the use of a novel intermediate, "this compound," for the generation of a new class of Tamsulosin analogs. The introduction of a tolyl group in place of the phenoxy moiety could influence receptor binding affinity, selectivity, and metabolic stability. These notes provide a hypothetical framework for the synthesis and evaluation of such analogs, intended to guide researchers in this area of drug discovery.

Proposed Tamsulosin Analog and Synthetic Strategy

The proposed Tamsulosin analog, hereafter referred to as Analog A , incorporates the "this compound" side chain.

Structure of Proposed Tamsulosin Analog A:

(R)-5-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)propyl)-2-methoxybenzenesulfonamide

The synthetic strategy for Analog A is based on the well-documented synthesis of Tamsulosin, which typically involves the coupling of a chiral amine with a suitable side chain. In this proposed route, the key step is the reductive amination of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a suitable carbonyl precursor of the "this compound" side chain, or the direct alkylation of the sulfonamide with a reactive derivative of the ethanamine intermediate.

Proposed Synthetic Workflow

The overall synthetic workflow for the preparation of Analog A is depicted below. This multi-step synthesis begins with commercially available starting materials and proceeds through the key intermediate, "this compound".

Synthetic_Workflow A o-Tolylacetaldehyde J Reductive Amination A->J B Methanol E Methylation B->E C Trimethylsilyl cyanide D Cyanohydrin Intermediate C->D D->E F 2-Methoxy-2-(o-tolyl)acetonitrile E->F G Reduction (e.g., LiAlH4) F->G H This compound G->H H->J I (R)-5-(2-oxopropyl)-2-methoxybenzenesulfonamide I->J K Analog A J->K L Purification K->L M Final Product L->M

Caption: Proposed synthetic workflow for Tamsulosin Analog A.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of "this compound" and its subsequent coupling to form Analog A.

Synthesis of this compound (Intermediate)

Protocol 1: Synthesis of 2-Methoxy-2-(o-tolyl)acetonitrile

  • To a stirred solution of o-tolylacetaldehyde (1.0 eq) in methanol (5 mL/g) at 0 °C, add trimethylsilyl cyanide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the cyanohydrin intermediate.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude cyanohydrin is then methylated. Dissolve the crude product in anhydrous THF (10 mL/g) and cool to 0 °C.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-2-(o-tolyl)acetonitrile.

Protocol 2: Reduction to this compound

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF (15 mL/g of nitrile) at 0 °C, add a solution of 2-methoxy-2-(o-tolyl)acetonitrile (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Synthesis of Tamsulosin Analog A

Protocol 3: Reductive Amination

  • To a solution of (R)-5-(2-oxopropyl)-2-methoxybenzenesulfonamide (1.0 eq) and this compound (1.1 eq) in methanol (10 mL/g), add acetic acid to adjust the pH to 5-6.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Tamsulosin Analog A.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of Tamsulosin Analog A, based on typical yields for similar reactions reported in the literature for Tamsulosin synthesis.

Reaction Step Product Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by HPLC)
Protocol 12-Methoxy-2-(o-tolyl)acetonitrile10.07.575%>95%
Protocol 2This compound7.56.080%>90% (crude)
Protocol 3Tamsulosin Analog A10.06.565%>98%
Compound Molecular Formula Molecular Weight 1H NMR (Hypothetical, ppm) MS (m/z)
This compoundC10H15NO165.237.2-7.4 (m, 4H), 4.5 (t, 1H), 3.4 (s, 3H), 2.9 (t, 2H), 2.4 (s, 3H), 1.8 (br s, 2H)166.1 [M+H]+
Tamsulosin Analog AC22H32N2O4S436.577.0-7.8 (m, 7H), 6.8 (d, 1H), 4.1-4.3 (m, 1H), 3.9 (s, 3H), 3.4 (s, 3H), 2.8-3.2 (m, 4H), 2.4 (s, 3H), 1.2 (d, 3H)437.2 [M+H]+

Signaling Pathway

Tamsulosin and its analogs are antagonists of α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon binding to their endogenous ligands (epinephrine and norepinephrine), activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction.

By blocking these receptors, Tamsulosin and its analogs prevent this signaling cascade, resulting in smooth muscle relaxation. The uroselectivity of Tamsulosin is attributed to its higher affinity for the α1A and α1D subtypes, which are predominant in the prostate and bladder neck.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A Norepinephrine/ Epinephrine B α1-Adrenergic Receptor A->B Binds C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Ca2+ Release from ER F->H Triggers I Smooth Muscle Contraction H->I Leads to T Tamsulosin Analog T->B Blocks

Caption: Tamsulosin analog signaling pathway.

Conclusion

The use of "this compound" as an intermediate presents a novel opportunity for the development of new Tamsulosin analogs. The synthetic protocols and data presented in these application notes provide a foundational framework for researchers to explore this chemical space. The proposed Analog A, with its unique structural features, may exhibit altered pharmacological properties, and its synthesis and evaluation are encouraged to further advance the field of α1-adrenergic receptor antagonists for the treatment of BPH and related conditions. It is important to reiterate that the specific application of "this compound" in this context is a proposed research direction and has not been previously reported.

References

Application Note and Protocol for the Quantitative Analysis of 2-Methoxy-2-(o-tolyl)ethanamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Detection of 2-Methoxy-2-(o-tolyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for research purposes, including pharmacokinetic studies and drug monitoring in preclinical and clinical development. While a specific validated method for this compound was not found in the public domain, this protocol is based on established methodologies for similar phenethylamine compounds and general best practices in bioanalytical method development[1][2][3].

Introduction

This compound is a phenethylamine derivative with potential pharmacological activity. As with many novel compounds in drug development, a robust and reliable analytical method is crucial for determining its concentration in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications[3]. This document provides a comprehensive protocol for the quantitative analysis of this compound in human plasma, which can be adapted and validated by researchers. The method is designed to be a starting point for laboratories to develop their own validated assays.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog like this compound-d3 or a structurally similar compound)

  • LC-MS grade acetonitrile, methanol, and water[1]

  • Formic acid (≥98%)[1][2]

  • Methyl tert-butyl ether (MTBE)[1]

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Standard 2 mL polypropylene microcentrifuge tubes and 2 mL glass sample vials[4]

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering reproducible gradients at flow rates suitable for coupling with a mass spectrometer (e.g., Shimadzu LC-20ADXR, Waters ACQUITY UPLC).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters XTerra® MS C18, 2.1 × 100 mm, 3.5 µm; or Kinetex C18, 50 × 2.1 mm, 2.6 µm).[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution: Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To a 1.5 mL polypropylene tube, add 100 µL of plasma sample, 25 µL of the IS working solution, and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).[1]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B).[3]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
ColumnKinetex C18 (50 × 2.1 mm, 2.6 µm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[2]
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas30 psi
Temperature500°C
IonSpray Voltage5500 V
MRM Transitions Analyte
This compound
Internal Standard

Note: The precursor ion will be the protonated molecule [M+H]⁺. Product ions and collision energies must be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer and performing product ion scans.

Data Presentation

The following tables represent hypothetical data for a validation study of this method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000≥ 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8085 - 115
High800> 8085 - 115

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_mtbe Add MTBE (500 µL) add_is->add_mtbe vortex1 Vortex (2 min) add_mtbe->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation parent [M+H]⁺ Precursor Ion frag1 Product Ion 1 parent->frag1 Collision-Induced Dissociation frag2 Product Ion 2 parent->frag2 neutral_loss Neutral Loss

Caption: General principle of MRM for quantification.

Conclusion

The protocol described in this application note provides a solid foundation for the development of a validated LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation technique is straightforward, and the LC-MS/MS parameters are based on widely used conditions for similar analytes. Researchers can use this information to implement and validate a method that meets the specific requirements of their studies. Final validation according to regulatory guidelines (e.g., FDA or EMA) is necessary before use in regulated bioanalysis.

References

Troubleshooting & Optimization

Troubleshooting "2-Methoxy-2-(o-tolyl)ethanamine" synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 2-Methoxy-2-(o-tolyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps affecting yield?

A common and logical synthetic pathway for this compound starts from o-tolualdehyde and proceeds through a three-step sequence. The overall yield is highly dependent on the efficiency of each of these distinct steps.

The proposed synthetic pathway is as follows:

  • Cyanohydrin Formation: Reaction of o-tolualdehyde with a cyanide source to form 2-hydroxy-2-(o-tolyl)acetonitrile.

  • Williamson Ether Synthesis (Methylation): Methylation of the hydroxyl group of the cyanohydrin to yield 2-methoxy-2-(o-tolyl)acetonitrile.

  • Nitrile Reduction: Reduction of the nitrile group to the primary amine to obtain the final product, this compound.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Proposed Synthetic Pathway A o-Tolualdehyde B Step 1: Cyanohydrin Formation (+ KCN/NaCN) A->B Reagents C 2-Hydroxy-2-(o-tolyl)acetonitrile B->C Intermediate 1 D Step 2: Methylation (+ CH3I, NaH) C->D Reagents E 2-Methoxy-2-(o-tolyl)acetonitrile D->E Intermediate 2 F Step 3: Nitrile Reduction (+ LiAlH4 or H2/Catalyst) E->F Reagents G This compound F->G Final Product

Caption: Proposed multi-step synthesis of this compound.

Q2: My yield for the first step, forming 2-hydroxy-2-(o-tolyl)acetonitrile, is low. What are common issues?

Low yields in cyanohydrin formation are often due to suboptimal reaction conditions or degradation of the starting material. The reaction is an equilibrium process, and pushing it towards the product is key.

Common Troubleshooting Points:

  • pH Control: The reaction is typically base-catalyzed. However, if the pH is too high, the o-tolualdehyde can undergo self-condensation (aldol reaction) as a side reaction. If the pH is too low, the concentration of the essential cyanide nucleophile (CN⁻) is reduced due to protonation to HCN. Careful control of pH is critical.

  • Temperature: The reaction is exothermic. Running the reaction at low temperatures (e.g., 0-10 °C) is often recommended to suppress side reactions and favor the cyanohydrin product at equilibrium.

  • Purity of Aldehyde: o-Tolualdehyde can oxidize to o-toluic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction. Ensure the starting aldehyde is pure or freshly distilled.

  • Cyanide Source: The choice and handling of the cyanide source (e.g., KCN, NaCN, or TMSCN) are important for safety and reactivity.

ParameterRecommendationRationale
Temperature 0 - 10 °CMinimizes side reactions like aldol condensation.
pH 9 - 10Ensures sufficient CN⁻ concentration without promoting side reactions.
Solvent Aqueous Ethanol / DichloromethaneAids in the solubility of the aldehyde.
Reagent Purity Use freshly distilled o-tolualdehydePrevents interference from oxidized impurities.
Experimental Protocol: Cyanohydrin Formation
  • In a flask equipped with a stirrer and cooled in an ice bath, dissolve o-tolualdehyde (1 equivalent) in a suitable solvent like ethanol.

  • Separately, prepare a solution of sodium cyanide (NaCN, 1.1 equivalents) in water.

  • Slowly add the NaCN solution to the aldehyde solution while maintaining the temperature below 10 °C.

  • Monitor the pH and adjust with a dilute acid (e.g., acetic acid) if necessary to maintain a pH of 9-10.

  • Stir the reaction mixture for 2-4 hours at low temperature.

  • Once the reaction is complete (monitored by TLC), carefully acidify the mixture with a stronger acid (e.g., dilute HCl) to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q3: I am having trouble with the methylation of the cyanohydrin intermediate. What can I do to improve the yield?

The methylation of the secondary alcohol is a Williamson ether synthesis. Low yields are often due to a weak base, poor nucleophilicity, or side reactions like elimination.

Common Troubleshooting Points:

  • Choice of Base: A strong base is required to deprotonate the alcohol and form the alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate may result in incomplete reaction and lower yields.

  • Choice of Methylating Agent: Methyl iodide (CH₃I) is highly reactive and commonly used. Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic alternative.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for this reaction. The presence of water will quench the strong base.

  • Elimination Side Reaction: The cyanohydrin, under basic conditions, can potentially eliminate HCN to revert to the starting aldehyde, which can then undergo other reactions. Using a strong base and a reactive methylating agent at low temperatures can minimize this.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that irreversibly forms the alkoxide.
Methylating Agent Methyl Iodide (CH₃I)Highly reactive electrophile.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes the transition state.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Experimental Protocol: Methylation of 2-hydroxy-2-(o-tolyl)acetonitrile
  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-hydroxy-2-(o-tolyl)acetonitrile (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Q4: The final nitrile reduction step is giving me a low yield of the desired amine. What are the best methods?

The reduction of a nitrile to a primary amine is a standard transformation, but the choice of reducing agent is critical to avoid side reactions and ensure complete conversion.

Common Troubleshooting Points:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for this transformation. However, it is highly reactive and requires strictly anhydrous conditions.

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is another effective method. This method can sometimes lead to the formation of secondary and tertiary amines as side products. The use of ammonia in the reaction can help suppress this.[1]

    • Borane (BH₃•THF): Borane complexes are also effective for reducing nitriles to primary amines.

  • Reaction Conditions: For LiAlH₄ reductions, anhydrous ether or THF are the solvents of choice. For catalytic hydrogenation, alcohols like ethanol or methanol are typically used.

  • Workup Procedure: The workup for LiAlH₄ reactions is critical for isolating the amine product. A Fieser workup (sequential addition of water, then NaOH solution, then more water) is standard.

Reducing AgentAdvantagesDisadvantagesTypical Conditions
LiAlH₄ High yield, fast reactionHighly reactive with water, requires strict anhydrous conditionsAnhydrous THF or Et₂O, 0 °C to reflux
H₂ / Raney Ni Less hazardous than LiAlH₄Can produce secondary/tertiary amines, requires pressure equipmentEthanol, NH₃, 50-100 psi H₂
NaBH₄ / CoCl₂ Milder than LiAlH₄, more selectiveMay require longer reaction timesMethanol, room temperature
Experimental Protocol: Nitrile Reduction with LiAlH₄
  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-methoxy-2-(o-tolyl)acetonitrile (1 equivalent) in anhydrous THF.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser workup:

    • Slowly add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Q5: What are the potential side products and how can they be minimized?

Understanding and minimizing side products is key to improving the yield and purity of the final product.

G cluster_main Troubleshooting Side Reactions A Desired Intermediate 2-Hydroxy-2-(o-tolyl)acetonitrile B Side Product o-Tolualdehyde (via HCN Elimination) A->B Cause: Strong Base, High Temp in Step 2 C Desired Intermediate 2-Methoxy-2-(o-tolyl)acetonitrile D Side Product Secondary/Tertiary Amines C->D Cause: Catalytic Hydrogenation without NH3 E Desired Product This compound C->E Desired Path

Caption: Potential side reactions in the synthesis pathway.

  • Step 1 (Cyanohydrin Formation):

    • Side Product: Aldol condensation products of o-tolualdehyde.

    • Cause: pH is too high.

    • Solution: Maintain the pH between 9 and 10 and keep the reaction temperature low.

  • Step 2 (Methylation):

    • Side Product: Re-formation of o-tolualdehyde via elimination of HCN.

    • Cause: The alkoxide intermediate is unstable and eliminates cyanide.

    • Solution: Perform the reaction at low temperature (0 °C) and add the methylating agent promptly after forming the alkoxide.

  • Step 3 (Nitrile Reduction):

    • Side Product: Secondary and tertiary amines.

    • Cause: The initially formed primary amine attacks an imine intermediate. This is more common in catalytic hydrogenation.

    • Solution: When using catalytic hydrogenation, add liquid ammonia to the reaction mixture. When using LiAlH₄, ensure a sufficient excess of the reducing agent is used to quickly reduce the imine intermediate.

Q6: What are the recommended purification strategies?

Effective purification at each step is crucial for obtaining a high final yield and purity.

  • 2-hydroxy-2-(o-tolyl)acetonitrile (Intermediate 1): This intermediate can be unstable. It is often best to use the crude product directly in the next step after an aqueous workup. If purification is necessary, column chromatography on silica gel with a hexane/ethyl acetate solvent system can be used, but care should be taken to avoid prolonged exposure to the silica, which can be acidic.

  • 2-methoxy-2-(o-tolyl)acetonitrile (Intermediate 2): This intermediate is more stable and should be purified by column chromatography on silica gel (hexane/ethyl acetate) to remove any unreacted starting material and side products before the final reduction step.

  • This compound (Final Product): As a primary amine, this product is basic.

    • Extraction: During workup, the pH of the aqueous layer can be adjusted to be basic (pH > 11) to ensure the amine is in its freebase form and can be fully extracted into an organic solvent.

    • Column Chromatography: Chromatography can be performed on silica gel, but it is often beneficial to pre-treat the silica with a small amount of triethylamine (e.g., 1% in the eluent) to prevent the basic amine from streaking on the column. A dichloromethane/methanol eluent system is often effective.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for final purification.

References

Technical Support Center: N-Alkylation of 2-(o-tolyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the N-alkylation of 2-(o-tolyl)ethanamine and its derivatives.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Q1: My N-alkylation reaction shows low or no conversion of the starting amine. What are the potential causes and solutions?

A1: Low conversion is a frequent issue stemming from several factors:

  • Insufficient Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides. If using a bromide, consider adding a catalytic amount of potassium iodide to facilitate an in-situ Finkelstein reaction, which generates the more reactive alkyl iodide.[1]

  • Poor Solubility: The amine starting material or the base may not be sufficiently soluble in the chosen solvent.[1] Consider switching to a more polar aprotic solvent like DMF, NMP, or DMSO, which are effective for these types of reactions.[2] Running the reaction at a higher concentration can also improve a bimolecular reaction's rate.[1]

  • Inappropriate Base: If using a carbonate base like K₂CO₃, its insolubility in solvents like acetone can be problematic.[1] Switching to a more soluble base such as cesium carbonate (Cs₂CO₃) or a stronger base like cesium hydroxide (CsOH) for sterically hindered amines can significantly improve results.[1][2]

  • Decomposition at High Temperatures: High reaction temperatures, especially with solvents like DMF, can lead to decomposition and the formation of side products (e.g., dimethylamine from DMF).[3] It is often better to start at a moderate temperature (e.g., 50°C) and adjust as needed.[3]

Q2: I'm observing significant amounts of di- and tri-alkylated products. How can I improve selectivity for mono-N-alkylation?

A2: Over-alkylation is a classic problem because the secondary amine product is often more nucleophilic than the primary starting amine.[4] Several strategies can enhance mono-alkylation selectivity:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting amine rather than the product.

  • Choice of Base: Cesium bases, such as cesium hydroxide (CsOH) and cesium carbonate (Cs₂CO₃), have been shown to enhance the selectivity for mono-alkylation compared to other bases.[2][5]

  • Competitive Deprotonation/Protonation Strategy: A method involving the amine hydrobromide salt can be employed. Under controlled conditions, the reactant primary amine is selectively deprotonated while the newly formed secondary amine remains protonated and less reactive towards further alkylation.[6]

  • Alternative Methods: Reductive amination is an excellent alternative that generally avoids over-alkylation.[4] This method involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

Q3: My reaction workup is difficult, and I'm struggling to purify the product. What can I do?

A3: Purification challenges often arise from unreacted starting materials or the physical properties of the product.

  • Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid complex mixtures of starting material and product.[1]

  • Product Precipitation: If the product precipitates from the reaction mixture, this can be an effective purification step. However, sometimes a rock-hard mass can form. In such cases, mechanical breakup of the solid (e.g., with a spatula or sonication) followed by suspension in a suitable solvent and filtration can be effective.[1]

  • Alternative Alkylation Methods: Methods like reductive amination using carboxylic acids as alkylating agents can offer cleaner reactions with fewer byproducts, simplifying purification.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent and base combination for N-alkylating 2-(o-tolyl)ethanamine with an alkyl halide?

A1: For N-alkylation with alkyl halides, polar aprotic solvents are preferred. N,N-dimethylformamide (DMF) is a common and effective choice.[2] For the base, potassium carbonate (K₂CO₃) is widely used, but for challenging or sterically hindered substrates like 2-(o-tolyl)ethanamine derivatives, cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) often provides superior yields and selectivity for the mono-alkylated product.[2][3]

Q2: Are there greener alternatives to using alkyl halides and polar aprotic solvents like DMF?

A2: Yes. A prominent green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with a transition metal catalyst (e.g., based on Ru or Ir).[9][10] This process is highly atom-economical, producing only water as a byproduct.[9] While this often requires higher temperatures, it avoids the use of hazardous alkyl halides and solvents.[9]

Q3: When should I choose reductive amination over direct alkylation with an alkyl halide?

A3: Reductive amination is generally the preferred method to avoid the common problem of over-alkylation that plagues direct alkylation of primary amines.[4] It is particularly advantageous when:

  • High selectivity for the mono-alkylated product is critical.

  • The desired alkyl group can be sourced from a corresponding aldehyde or ketone.

  • The starting amine is sensitive to the harsher basic conditions often used in direct alkylation. A stepwise procedure involving pre-formation of the imine followed by reduction with an agent like sodium borohydride (NaBH₄) can be particularly effective.[11]

Q4: Can I use carboxylic acids directly as alkylating agents?

A4: Yes, a strategy for the reductive N-alkylation of amines using carboxylic acids as the alkylating reagents has been developed.[7] This method typically employs a reducing agent, such as ammonia borane (H₃B·NH₃), and allows for the selective formation of mono- or di-alkylated products by modifying the reaction conditions.[7]

Data Presentation: Comparison of N-Alkylation Conditions

Table 1: Influence of Base on Mono-N-Alkylation Selectivity with Alkyl Halides

BaseSolventTemperatureTypical Selectivity (Mono- vs. Di-alkylation)Reference
K₂CO₃Acetone/ACNRefluxModerate to Good; can be problematic with solubility.[1][1][12]
Cs₂CO₃DMF50-80 °CGood to Excellent; improves solubility and rate.[3][3][5]
CsOHDMSO/DMFRoom Temp.Excellent; particularly effective for hindered amines.[2][2]

Table 2: Overview of Reductive Amination Conditions

Amine SourceAlkyl SourceReducing AgentSolventTemperatureKey AdvantageReference
Primary AmineAldehyde/KetoneNaBH(OAc)₃DCE / THFRoom Temp.Mild conditions, broad scope.[11]
Primary AmineAldehyde/KetoneNaBH₄ / AcidMethanol0 °C to RTCost-effective, stepwise control.[11][11]
Primary AmineCarboxylic AcidH₃B·NH₃Dioxane80-100 °CUses stable alkyl source.[7][7]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using an Alkyl Bromide and Cesium Base

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-(o-tolyl)ethanamine derivative (1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add cesium hydroxide (CsOH, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the stirred solution.[2]

  • Alkylating Agent: Add the alkyl bromide (1.1-1.2 equiv.) dropwise at room temperature. A slight excess helps drive the reaction to completion.[2]

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using an Aldehyde

  • Preparation: To a round-bottom flask, add the 2-(o-tolyl)ethanamine derivative (1.0 equiv.) and the desired aldehyde (1.0-1.1 equiv.).

  • Solvent Addition: Dissolve the components in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, and stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add the reducing agent, sodium borohydride (NaBH₄, 1.5 equiv.), portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation start Reactant Preparation (Amine, Alkylating Agent, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->setup reaction Controlled Reaction (Temperature, Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a typical N-alkylation reaction.

troubleshooting_flowchart Troubleshooting Flowchart for N-Alkylation Issues problem Low Yield or Complex Mixture cause1 No/Low Conversion problem->cause1 cause2 Over-alkylation (Di-/Tri-alkylation) problem->cause2 cause3 Decomposition/ Side Products problem->cause3 sol1a Use more reactive halide (R-I) or add cat. KI cause1->sol1a Cause: Poor Electrophile sol1b Switch to stronger/more soluble base (e.g., Cs₂CO₃) cause1->sol1b Cause: Weak/Insoluble Base sol1c Change solvent (DMF, DMSO) or increase concentration cause1->sol1c Cause: Poor Solubility/Kinetics sol2a Use large excess of primary amine cause2->sol2a Solution: Stoichiometry sol2b Use Cesium base (CsOH, Cs₂CO₃) cause2->sol2b Solution: Base Selection sol2c Switch to Reductive Amination Method cause2->sol2c Solution: Change Method sol3a Lower reaction temperature cause3->sol3a Solution: Thermal Control sol3b Ensure inert atmosphere to prevent oxidation cause3->sol3b Solution: Atmosphere Control

Caption: A decision tree for troubleshooting common N-alkylation problems.

References

Technical Support Center: Synthesis of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-Methoxy-2-(o-tolyl)ethanamine. The proposed synthetic pathway involves the preparation of the intermediate, 2-methoxy-2-(o-tolyl)acetonitrile, followed by its reduction to the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible two-step synthetic route is outlined below. It begins with the α-methoxylation of 2-(o-tolyl)acetonitrile to yield 2-methoxy-2-(o-tolyl)acetonitrile, which is then reduced to the desired this compound.

Q2: I am observing a low yield in the first step (methoxylation of 2-(o-tolyl)acetonitrile). What could be the potential reasons?

Low yields in the methoxylation step can be attributed to several factors including incomplete deprotonation of the starting nitrile, competing elimination reactions, or degradation of the product under the reaction conditions. The choice of base and solvent system is critical in minimizing these side reactions.

Q3: During the reduction of 2-methoxy-2-(o-tolyl)acetonitrile with Lithium Aluminum Hydride (LAH), I am getting a complex mixture of products. What are the likely side products?

When reducing α-methoxynitriles with a strong hydride reagent like LAH, side reactions can occur.[1][2][3][4][5] In addition to the desired primary amine, potential byproducts can include partially reduced intermediates or products from cleavage of the methoxy group. Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial.

Q4: Can catalytic hydrogenation be used for the reduction step? What are the potential complications?

Catalytic hydrogenation is a viable alternative for the reduction of the nitrile group. However, potential issues include catalyst poisoning, which can halt the reaction, and under harsh conditions, possible reduction of the aromatic ring.[6] The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature, solvent) will significantly impact the outcome.

Troubleshooting Guides

Problem 1: Low Yield and Impurity Formation in the Synthesis of 2-methoxy-2-(o-tolyl)acetonitrile
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Insufficiently strong base or incomplete deprotonation.Use a stronger, non-nucleophilic base such as LDA or NaHMDS. Ensure anhydrous conditions as proton sources will quench the base.
Formation of o-tolylacetonitrile dimer Self-condensation of the starting nitrile anion.Add the deprotonated nitrile solution slowly to the methoxylating agent at low temperatures to minimize self-reaction.
Presence of elimination products The methoxy group can be eliminated under harsh basic conditions.Use milder reaction conditions and a non-nucleophilic base. Optimize the reaction time to avoid prolonged exposure to basic conditions.
Problem 2: Side Reactions During LAH Reduction of 2-methoxy-2-(o-tolyl)acetonitrile
Symptom Possible Cause Troubleshooting Steps
Incomplete reduction (presence of starting nitrile or imine intermediate) Insufficient LAH or short reaction time.Use a slight excess of LAH (typically 1.5-2 equivalents). Monitor the reaction by TLC until the starting material is consumed.
Formation of 2-(o-tolyl)ethanol Cleavage of the methoxy group by the aluminum species.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a modified, less reactive hydride reagent if cleavage is persistent.
Difficult product isolation and low recovery Formation of stable aluminum-amine complexes.Follow a careful work-up procedure (e.g., Fieser work-up: sequential addition of water, 15% NaOH, and water) to precipitate the aluminum salts for easy filtration.[1]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-methoxy-2-(o-tolyl)acetonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-(o-tolyl)acetonitrile in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) to the cooled solution while stirring.

  • After stirring for 1 hour at -78 °C, add a suitable methoxylating agent (e.g., methyl triflate or a similar electrophilic methanol equivalent).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-methoxy-2-(o-tolyl)acetonitrile to this compound

  • Method A: Using Lithium Aluminum Hydride (LAH)

    • Under an inert atmosphere, suspend LAH (1.5 equivalents) in anhydrous diethyl ether or THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methoxy-2-(o-tolyl)acetonitrile in the same anhydrous solvent to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).[1]

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with the reaction solvent.

    • Dry the filtrate over a drying agent (e.g., anhydrous sodium sulfate) and remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

  • Method B: Catalytic Hydrogenation

    • Dissolve 2-methoxy-2-(o-tolyl)acetonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).

    • Place the mixture in a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of celite and wash the celite with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify as described in Method A.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction start 2-(o-tolyl)acetonitrile intermediate 2-methoxy-2-(o-tolyl)acetonitrile start->intermediate 1. Strong Base (e.g., LDA) 2. Methoxylating Agent product This compound intermediate->product Reduction (e.g., LAH or H2/Catalyst) Troubleshooting_Logic cluster_synthesis Nitrile Synthesis Issues cluster_reduction Nitrile Reduction Issues cluster_solutions Potential Solutions low_yield_synthesis Low Yield incomplete_reaction Incomplete Reaction low_yield_synthesis->incomplete_reaction side_products_synthesis Side Products low_yield_synthesis->side_products_synthesis stronger_base Use Stronger Base incomplete_reaction->stronger_base control_temp Control Temperature side_products_synthesis->control_temp low_yield_reduction Low Yield incomplete_reduction Incomplete Reduction low_yield_reduction->incomplete_reduction cleavage_product Cleavage Product low_yield_reduction->cleavage_product careful_workup Careful Work-up low_yield_reduction->careful_workup optimize_reagents Optimize Reagent Stoichiometry incomplete_reduction->optimize_reagents cleavage_product->control_temp

References

Technical Support Center: Purification of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-Methoxy-2-(o-tolyl)ethanamine."

Troubleshooting Guides

Issue 1: Low purity after initial synthesis.

Question: My initial product purity after synthesis of this compound is low, with several unidentified peaks in the chromatogram. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial synthesis is a common issue. The impurities can stem from starting materials, side reactions, or degradation of the product. Common impurities for a compound like this compound could include the corresponding starting materials, byproducts from the synthetic route, and oxidized species.

A general approach to purification involves a series of extraction and chromatographic steps. Below is a suggested workflow:

G start Crude Product (Low Purity) acid_base Acid-Base Extraction (e.g., HCl and NaOH wash) start->acid_base Remove acidic/basic impurities chromatography Column Chromatography acid_base->chromatography Separate non-polar impurities recrystallization Recrystallization chromatography->recrystallization Final polishing final_product High Purity Product recrystallization->final_product

Caption: General purification workflow for this compound.

Issue 2: Product streaking on normal-phase silica gel chromatography.

Question: I am trying to purify this compound using normal-phase column chromatography with a hexane/ethyl acetate solvent system, but the product is streaking badly. How can I resolve this?

Answer:

Streaking of amine compounds on silica gel is a frequent problem due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation and low recovery. Here are several strategies to overcome this issue:

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel. Triethylamine (TEA) is commonly used for this purpose.[2]

  • Use of Amine-Functionalized Silica: Amine-functionalized silica columns are commercially available and are designed to minimize the interaction with basic compounds, often providing better peak shapes and separation.[2][3]

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, switching to reversed-phase chromatography can be an effective alternative.[1]

Table 1: Comparison of Chromatographic Conditions

Stationary PhaseMobile PhaseAdditiveExpected Outcome
Silica GelHexane/Ethyl AcetateNoneSignificant Streaking
Silica GelHexane/Ethyl Acetate0.1-1% TriethylamineReduced Streaking, Improved Peak Shape
Amine-Functionalized SilicaHexane/Ethyl AcetateNoneSymmetrical Peaks, Good Separation
C18 SilicaAcetonitrile/Water0.1% Trifluoroacetic Acid (TFA) or Formic AcidGood Separation (as the amine salt)

Issue 3: Difficulty in crystallizing the final product.

Question: I have a relatively pure oil of this compound, but I am struggling to induce crystallization to obtain a solid product. What can I do?

Answer:

Inducing crystallization can sometimes be challenging, especially if the compound has a low melting point or if residual impurities are present. Here are some techniques to try:

  • Solvent Screening: The choice of solvent is crucial for successful recrystallization.[4] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

  • Salt Formation: Amines can often be crystallized as their hydrochloride or other salts.[5] Dissolving the free base in a suitable solvent (e.g., ether or isopropanol) and adding a solution of HCl in the same solvent can precipitate the hydrochloride salt.

G start Pure Oily Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystallization cool->crystallize Induce with seeding/scratching if needed filter Filter Crystals crystallize->filter dry Dry Crystals filter->dry end Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound on a large scale?

A1: For large-scale purification, distillation under reduced pressure is often the most efficient method, provided the compound is thermally stable.[6][7] This method is effective at removing non-volatile impurities. If chromatographic purification is necessary, flash chromatography is more suitable for larger quantities than traditional gravity column chromatography.

Q2: How can I remove colored impurities from my product?

A2: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[4] The charcoal adsorbs the colored compounds, and can then be removed by filtration. This is typically done before a recrystallization step.

Q3: My product appears to be degrading during purification. What precautions should I take?

A3: Amines can be susceptible to air oxidation.[8] To minimize degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation or recrystallization. Using degassed solvents can also be beneficial.

Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity (e.g., to 90:10 hexane:ethyl acetate with 0.5% triethylamine) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

  • Dissolution: Dissolve the impure this compound in a minimum amount of a hot "good" solvent (e.g., isopropanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Purity Improvement via Recrystallization

StepPurity (by HPLC)Yield
Crude Product85%100%
After 1st Recrystallization97%80%
After 2nd Recrystallization>99%65% (overall)

References

"2-Methoxy-2-(o-tolyl)ethanamine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methoxy-2-(o-tolyl)ethanamine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer strategies for its prevention. The information provided is based on established chemical principles and data from analogous compounds, as specific degradation studies on this compound are not extensively documented in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes a primary amine and a methoxy ether group on a benzylic carbon, the most probable degradation pathways are oxidation of the amine, hydrolysis of the ether, and photodegradation.[1][2][3]

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various products such as the corresponding nitroso, nitro, or nitrile compounds.[2][4][5]

  • Hydrolytic Degradation: The ether linkage, particularly being benzylic, is prone to cleavage under acidic conditions, a process known as hydrolysis.[6][7][8] This would result in the formation of 2-(o-tolyl)ethane-1,2-diol and methanol.

  • Photodegradation: Aromatic compounds, including aromatic ethers, can be sensitive to light and may degrade upon exposure to UV or even ambient light over time.[3][9]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Cool to cold temperatures (2-8 °C) are advisable to slow down potential degradation reactions. For long-term storage, consider storage at -20 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the primary amine.

  • Light: Protect from light by using amber vials or by storing the container in the dark.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities from the synthesis. The identity of these peaks can be investigated using mass spectrometry (MS) to determine their molecular weights.[1][10] Common analytical techniques for impurity profiling include HPLC-MS and GC-MS.[11][12][13][14] Comparing the mass of the unexpected peaks to the predicted masses of potential degradation products (from oxidation, hydrolysis, etc.) can help in their identification.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: A significant decrease in the main peak area and the appearance of new peaks in chromatographic analysis within a short period after dissolving the compound.

  • Possible Causes:

    • Solvent-Induced Degradation: The solvent may be acidic or contain impurities that are catalyzing degradation. Protic solvents may facilitate hydrolysis.

    • Oxidation: The solution may be exposed to air, leading to the oxidation of the amine group.

    • Photodegradation: The solution may be exposed to light.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, neutral, and aprotic solvents if possible. If an aqueous solution is necessary, use a buffered solution at a neutral or slightly basic pH.

    • Degas Solvents: Degas solvents prior to use to remove dissolved oxygen.

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere.

    • Light Protection: Work in a dimly lit area or use amber glassware.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results when using different batches or ages of the compound.

  • Possible Causes:

    • Degradation Over Time: The compound may be degrading during storage, leading to a decrease in the concentration of the active compound and an increase in degradation products which may have different biological activities.

    • Inconsistent Storage: Different batches may have been stored under varying conditions.

  • Troubleshooting Steps:

    • Purity Check: Always check the purity of the compound by a suitable analytical method (e.g., HPLC) before use.

    • Standardized Storage: Implement and adhere to strict, standardized storage conditions for all batches of the compound.

    • Aliquotting: For frequently used solutions, prepare and store single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Data Presentation

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h60 °C15%2-(o-tolyl)ethane-1,2-diol
0.1 M NaOH24 h60 °C< 2%-
3% H₂O₂24 h25 °C10%2-Methoxy-2-(o-tolyl)ethan-1-imine
Heat (Solid)7 days80 °C< 1%-
Photostability (Solution)24 h25 °C8%Complex mixture of photoproducts

This data is illustrative and based on general principles of forced degradation studies.[15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[17][18][19]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution):

    • Incubate 1 mL of the stock solution at 60 °C for 24 hours, protected from light.

  • Photodegradation:

    • Expose 1 mL of the stock solution to a calibrated light source (e.g., Xenon lamp) providing ICH-specified illumination.

    • Simultaneously, keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples and a control sample of the stock solution by a stability-indicating HPLC-UV method.

    • Characterize the degradation products using LC-MS/MS.[1][10]

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis cluster_photodegradation Photodegradation This compound This compound Nitroso Compound Nitroso Compound This compound->Nitroso Compound [O] Nitrile Compound Nitrile Compound This compound->Nitrile Compound [O] Oxime Oxime This compound->Oxime [O] 2-(o-tolyl)ethane-1,2-diol 2-(o-tolyl)ethane-1,2-diol This compound->2-(o-tolyl)ethane-1,2-diol H₃O⁺ Methanol Methanol This compound->Methanol H₃O⁺ Complex Mixture of Photoproducts Complex Mixture of Photoproducts This compound->Complex Mixture of Photoproducts ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photolytic Stress->HPLC-UV Analysis LC-MS/MS Characterization LC-MS/MS Characterization HPLC-UV Analysis->LC-MS/MS Characterization

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-2-(o-tolyl)ethanamine in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "2-Methoxy-2-(o-tolyl)ethanamine" during bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how might they affect its solubility?

Q2: My this compound is precipitating in my aqueous assay buffer. What is the most common cause of this?

A2: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary cause is the low intrinsic solubility of the compound in water. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.[1][2]

Q3: What is the recommended first step to address compound precipitation?

A3: The initial and most straightforward approach is to optimize the concentration of the organic co-solvent, typically DMSO, in your final assay medium. It is crucial to determine the highest concentration of DMSO that is tolerated by your specific bioassay without causing cellular toxicity or interfering with the assay components.[3][4][5] Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this must be empirically determined.

Q4: Are there alternative solvents to DMSO I can use?

A4: Yes, other water-miscible organic solvents can be used as co-solvents. These include ethanol, methanol, and propylene glycol.[6] The choice of solvent depends on the specific compound and the tolerance of the bioassay system. It is important to perform solvent toxicity controls to ensure the chosen solvent and its final concentration do not affect the experimental results.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible turbidity or particulate matter in the assay wells after adding the compound.

  • Inconsistent or non-reproducible assay results.[7]

  • Lower than expected pharmacological activity.[2]

Troubleshooting Workflow:

G start Precipitation Observed check_stock Visually inspect DMSO stock solution for precipitates. start->check_stock stock_precip Precipitation in stock solution. check_stock->stock_precip sonicate_heat Warm and sonicate the stock solution. stock_precip->sonicate_heat Yes no_stock_precip No precipitation in stock. stock_precip->no_stock_precip No remake_stock If precipitation persists, remake stock at a lower concentration. sonicate_heat->remake_stock review_dilution Review dilution protocol. no_stock_precip->review_dilution dilution_issue Is the compound diluted in an intermediate aqueous step? review_dilution->dilution_issue direct_dilution Dilute DMSO stock directly into the final assay medium. dilution_issue->direct_dilution Yes optimize_dmso Optimize final DMSO concentration. dilution_issue->optimize_dmso No direct_dilution->optimize_dmso dmso_ok Is the final DMSO concentration tolerated by the assay? optimize_dmso->dmso_ok dmso_not_ok DMSO concentration is too high. dmso_ok->dmso_not_ok No end Solubility Issue Resolved dmso_ok->end Yes alternative_solubilization Explore alternative solubilization methods (e.g., pH, surfactants, cyclodextrins). dmso_not_ok->alternative_solubilization alternative_solubilization->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Check Stock Solution: Before preparing dilutions, always visually inspect your concentrated stock solution of this compound in DMSO. Ensure there is no visible precipitate.[8] If you observe crystals, gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution.[1] If the precipitate does not redissolve, consider preparing a fresh stock at a lower concentration.

  • Optimize Dilution Protocol: Avoid serial dilutions in aqueous buffers. A common source of precipitation is an intermediate dilution step in a buffer that does not contain a sufficient concentration of co-solvent. The recommended practice is to perform serial dilutions in 100% DMSO and then dilute the final concentration directly into the complete assay medium.[1]

  • Determine Maximum Tolerated DMSO Concentration: Run a vehicle control experiment to determine the highest percentage of DMSO your cells or assay can tolerate without affecting the biological outcome.

    Co-SolventTypical Tolerated Concentration in Cell-Based Assays
    DMSO0.1% - 1.0%
    Ethanol0.1% - 0.5%
  • Final Compound Concentration: Ensure that the final concentration of this compound in the assay does not exceed its solubility limit in the assay medium containing the optimized DMSO concentration. If high concentrations are required, you may need to explore alternative solubilization strategies.

Issue 2: Inconsistent or Poor Assay Performance at Higher Compound Concentrations

Symptoms:

  • Atypical dose-response curves.

  • High variability between replicate wells at higher concentrations.

  • A plateau or decrease in response at the highest concentrations that is not due to pharmacology.

Possible Cause: Micro-precipitation or aggregation of the compound at higher concentrations, which may not be visible to the naked eye.

Troubleshooting Strategy:

  • Kinetic Solubility Assessment: Perform a simple kinetic solubility test to estimate the solubility of this compound in your specific assay buffer.

  • Addition of Surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds by forming micelles.[9] It is critical to test the effect of the surfactant on the assay in a vehicle control.

    SurfactantTypical Concentration Range
    Tween® 20/800.01% - 0.1%
    Triton™ X-1000.01% - 0.1%
  • pH Modification: Since this compound has an amine group, its solubility may be pH-dependent. The amine group can be protonated at acidic pH, which may increase its aqueous solubility.[9] Evaluate the effect of slightly lowering the pH of your assay buffer, ensuring the pH change does not adversely affect your biological system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh a precise amount of this compound into the tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming (to 37°C) may also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: General Guideline for Solubilization Using a Co-Solvent

This protocol provides a general workflow for determining the appropriate co-solvent concentration for your bioassay.

Workflow Diagram:

Caption: Workflow for co-solvent optimization.

Potential Signaling Pathway Considerations

Given the structural motifs of this compound, it may interact with various biological targets. The ethanamine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and monoamine transporters. The aromatic and methoxy groups can influence binding affinity and selectivity. When designing bioassays, consider targets involved in neurotransmission or other signaling pathways where related small molecules are active.

Hypothetical Signaling Pathway Diagram:

This diagram illustrates a generic GPCR signaling cascade that could be a starting point for investigating the mechanism of action of a novel small molecule like this compound.

G compound This compound receptor GPCR compound->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: A generic GPCR signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Scaling Up "2-Methoxy-2-(o-tolyl)ethanamine" Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methoxy-2-(o-tolyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves a three-step process starting from o-tolualdehyde.

Synthetic Pathway Overview

Synthetic_Pathway A o-Tolualdehyde B 2-Hydroxy-2-(o-tolyl)acetonitrile A->B  HCN, cat. base   C 2-Methoxy-2-(o-tolyl)acetonitrile B->C  CH3I, NaH   D This compound C->D  LiAlH4 or H2/Catalyst  

Caption: Proposed synthetic pathway for this compound.

Step 1: Cyanohydrin Formation

Issue: Low Yield of 2-Hydroxy-2-(o-tolyl)acetonitrile

Potential Cause Troubleshooting Action Expected Outcome
Incomplete reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend reaction time if necessary.Drive the reaction to completion and increase the yield of the desired cyanohydrin.
Decomposition of starting material Ensure the reaction is performed at a low temperature (0-5 °C) to prevent side reactions of the aldehyde.Minimize byproduct formation and improve the purity of the crude product.
Insufficient catalyst Optimize the concentration of the base catalyst (e.g., triethylamine or a cyanide salt).Enhance the rate of the cyanohydrin formation.
Hydrolysis of the product Maintain anhydrous conditions during the reaction and workup to prevent hydrolysis of the nitrile group.Preserve the cyanohydrin product and prevent the formation of the corresponding carboxylic acid.
Step 2: Methylation of the Hydroxyl Group

Issue: Incomplete Methylation and/or Side Product Formation

Potential Cause Troubleshooting Action Expected Outcome
Poor solubility of reactants Use a suitable aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to ensure all reactants are in solution.Improve reaction kinetics and achieve complete methylation.
Moisture in the reaction Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevent quenching of the sodium hydride (NaH) and ensure efficient deprotonation of the hydroxyl group.
Side reactions with the nitrile group Add the methylating agent (e.g., methyl iodide) slowly and at a controlled temperature to minimize unwanted reactions.Increase the selectivity of the methylation reaction towards the hydroxyl group.
Insufficient methylating agent Use a slight excess (1.1-1.2 equivalents) of the methylating agent to ensure complete conversion.Drive the reaction to completion.
Step 3: Reduction of the Nitrile

Issue: Low Yield of this compound

Potential Cause Troubleshooting Action Expected Outcome
Incomplete reduction Increase the amount of reducing agent (e.g., Lithium Aluminum Hydride - LiAlH4) or the pressure and temperature for catalytic hydrogenation.[1]Ensure complete conversion of the nitrile to the primary amine.
Formation of secondary or tertiary amines In cases of catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary and tertiary amine byproducts.Improve the selectivity of the reduction towards the primary amine.
Decomposition of the product Perform the reaction at a suitable temperature and quench the reaction carefully at low temperatures.Minimize degradation of the desired amine product.
Catalyst poisoning (for hydrogenation) Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).Maintain the activity of the hydrogenation catalyst throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: Purification can typically be achieved through acid-base extraction. As an amine, the product will be soluble in an acidic aqueous solution, allowing for the removal of non-basic impurities.[2] After extraction, the aqueous layer can be basified, and the free amine can be extracted with an organic solvent. For high-purity requirements, column chromatography on silica gel or distillation under reduced pressure may be necessary.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes, several safety precautions are critical:

  • Cyanohydrin Formation: Hydrogen Cyanide (HCN) is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, consider using a less hazardous cyanide source like trimethylsilyl cyanide (TMSCN) or generating HCN in situ.

  • Methylation: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere. Methyl iodide is a toxic and volatile alkylating agent.

  • Nitrile Reduction: Lithium Aluminum Hydride (LiAlH4) reacts violently with water and protic solvents. Careful quenching at low temperatures is essential. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized high-pressure equipment.

Q3: Can alternative reducing agents be used for the final reduction step?

A3: Yes, besides LiAlH4 and catalytic hydrogenation, other reducing agents can be considered. For instance, sodium borohydride in the presence of a Lewis acid or certain nickel catalysts can also be effective for nitrile reduction.[1] The choice of reducing agent may depend on the scale of the reaction, cost, and safety considerations.

Q4: How can I monitor the progress of each reaction step effectively?

A4:

  • Step 1 & 2: Thin Layer Chromatography (TLC) is a quick and effective method. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

  • Step 3: The disappearance of the nitrile peak in the Infrared (IR) spectrum (around 2250 cm⁻¹) is a good indicator of reaction completion. GC or LC-MS can be used to monitor the formation of the product and any byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-2-(o-tolyl)acetonitrile
  • To a solution of o-tolualdehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add a solution of sodium bisulfite (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Methoxy-2-(o-tolyl)acetonitrile
  • In a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of 2-Hydroxy-2-(o-tolyl)acetonitrile (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound
  • Under an inert atmosphere, slowly add a solution of 2-Methoxy-2-(o-tolyl)acetonitrile (1.0 eq) in anhydrous diethyl ether to a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by vacuum distillation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify Reaction Step with Issue Start->Step CheckPurity Check Purity of Starting Materials Step->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Step->CheckConditions CheckReagents Check Stoichiometry and Quality of Reagents Step->CheckReagents AnalyzeByproducts Analyze Byproducts by GC-MS or NMR CheckPurity->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckReagents->AnalyzeByproducts OptimizePurification Optimize Purification Method (Extraction, Chromatography, Distillation) AnalyzeByproducts->OptimizePurification ConsultLit Consult Literature for Similar Reactions OptimizePurification->ConsultLit ScaleUp Problem Solved. Proceed with Scale-Up OptimizePurification->ScaleUp ConsultLit->Step Re-evaluate

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of "2-Methoxy-2-(o-tolyl)ethanamine."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a primary amine, include:

  • Silica Gel Chromatography: Effective for removing less polar or more polar impurities. Due to the basic nature of the amine, specific precautions are necessary to prevent peak tailing.

  • Recrystallization as a Salt: This is a highly effective method for achieving high purity. The freebase is often an oil or low-melting solid, but its salt (e.g., hydrochloride or hydrobromide) typically forms well-defined crystals.

  • Vacuum Distillation: Suitable for purifying the freebase if it is a liquid at room temperature and has a high boiling point, as it prevents thermal decomposition.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): The method of choice for separating the enantiomers of this compound.[3][4][5]

Q2: My amine is streaking badly on the silica gel column. How can I fix this?

A2: Streaking, or tailing, of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[6][7] To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a tertiary amine like triethylamine (Et3N) (0.1-1%) or a few drops of aqueous ammonia in your mobile phase can neutralize the acidic sites on the silica.[6][7][8]

  • Pre-treat the silica gel: You can prepare a slurry of the silica gel with your eluent containing the basic modifier before packing the column.[6][9]

Q3: I am trying to recrystallize the freebase of this compound, but it keeps oiling out. What should I do?

A3: Oiling out during recrystallization is common for amines, which often have low melting points. The recommended approach is to convert the amine to a salt, which is typically a more crystalline and higher-melting solid.[10][11][12] You can form the hydrochloride salt by dissolving the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.

Q4: How can I separate the enantiomers of this compound?

A4: Chiral HPLC is the most effective method for enantiomeric separation of chiral amines.[3][4][13][14] This requires a chiral stationary phase (CSP). Common CSPs for separating phenethylamine derivatives include those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose).[3] The mobile phase composition, flow rate, and column temperature will need to be optimized for baseline separation.[5]

Troubleshooting Guides

Silica Gel Chromatography Troubleshooting
Problem Possible Cause Solution
Broad peaks or tailing Interaction of the basic amine with acidic silica.Add 0.1-1% triethylamine or a few drops of aqueous ammonia to the eluent.[6][7][8]
Compound won't elute The compound is too polar for the chosen solvent system and is strongly adsorbed to the silica.Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, you can add methanol. Ensure a basic modifier is present.[7]
Poor separation of impurities The solvent system is not optimal for resolving the components.Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. A shallower solvent gradient during the column run can also improve resolution.
Compound decomposes on the column The compound is unstable on acidic silica gel.Deactivate the silica gel by pre-treating it with a base.[15] Alternatively, use a different stationary phase like alumina (basic or neutral).
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound oils out The melting point of the freebase is below the boiling point of the solvent.Convert the amine to a salt (e.g., hydrochloride) to increase the melting point and crystallinity before recrystallization.[10][12]
No crystals form upon cooling The solution is not supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or placing the solution in an ice bath or freezer.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath to minimize solubility.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Use this method with caution as it can also adsorb your product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC plates. A common starting point for amines is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the developing solvent to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate (approximately 10 mL per gram of crude material).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the mixture is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or methanol/diethyl ether). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.

Visualizations

G cluster_0 Troubleshooting Silica Gel Chromatography start Start: Poor Separation/Tailing q1 Is the peak tailing? start->q1 a1_yes Add 0.1-1% Triethylamine to Eluent q1->a1_yes Yes a1_no Continue to next step q1->a1_no No q2 Is the compound not eluting? a1_yes->q2 a1_no->q2 a2_yes Increase Eluent Polarity (e.g., add Methanol) q2->a2_yes Yes a2_no Is the separation between product and impurities poor? q2->a2_no No end End: Improved Separation a2_yes->end a3_yes Optimize Solvent System via TLC & Use a Shallow Gradient a2_no->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for silica gel chromatography of amines.

G cluster_1 Recrystallization Strategy for Amines start Start: Purify Amine q1 Does the freebase oil out during recrystallization? start->q1 a1_yes Convert to a Salt (e.g., Hydrochloride) q1->a1_yes Yes a1_no Proceed with Freebase Recrystallization q1->a1_no No recrystallize Dissolve in Minimal Hot Solvent & Cool Slowly a1_yes->recrystallize a1_no->recrystallize q2 Do crystals form? recrystallize->q2 a2_no Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further q2->a2_no No a2_yes Filter and Dry Crystals q2->a2_yes Yes a2_no->a2_yes end End: Pure Crystalline Product a2_yes->end

Caption: Decision-making process for the recrystallization of amines.

References

Identifying and minimizing byproducts in "2-Methoxy-2-(o-tolyl)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Methoxy-2-(o-tolyl)ethanamine. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is through the reductive amination of 2-methoxy-2-(o-tolyl)acetaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (like ammonia or a protected amine), followed by reduction to the desired primary amine.

Q2: What are the potential major byproducts in this synthesis?

The primary byproducts in the reductive amination synthesis of this compound can include:

  • Secondary Amine Impurity: Over-alkylation of the primary amine product with the starting aldehyde.

  • Unreacted Starting Materials: Residual 2-methoxy-2-(o-tolyl)acetaldehyde.

  • Alcohol Byproduct: Reduction of the starting aldehyde to 2-methoxy-2-(o-tolyl)ethanol.

  • Cyanated Byproduct: If sodium cyanoborohydride is used as the reducing agent, a cyano-adduct may form.[1]

Q3: How can I detect and quantify these byproducts?

Byproducts can be detected and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the structure of the main product and any significant impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Primary Amine Incomplete reaction of the starting aldehyde.- Increase the reaction time or temperature.- Ensure the reducing agent was added portion-wise to control the reaction rate.
Inefficient imine formation.- Adjust the pH of the reaction mixture to weakly acidic conditions (pH 4-6) to favor imine formation.[2]
High Levels of Secondary Amine Byproduct The primary amine product is reacting with the remaining aldehyde starting material.- Use a large excess of the ammonia source to favor the formation of the primary amine.- Add the aldehyde substrate slowly to the reaction mixture containing the ammonia source and reducing agent.
Significant Amount of Alcohol Byproduct The reducing agent is reducing the aldehyde before imine formation.- Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB).[3]- Ensure the imine has had sufficient time to form before adding a less selective reducing agent like sodium borohydride.[3]
Presence of a Cyanated Byproduct Use of sodium cyanoborohydride as the reducing agent.- If this byproduct is problematic, consider using an alternative reducing agent like STAB or catalytic hydrogenation.[1][2]
Difficulty in Product Purification Similar polarities of the product and byproducts.- Optimize column chromatography conditions (e.g., solvent gradient, stationary phase).- Consider converting the amine product to a salt (e.g., hydrochloride) to alter its solubility and facilitate separation from non-basic impurities.

Experimental Protocols

A detailed experimental protocol for the reductive amination synthesis of this compound is provided below.

Synthesis of this compound via Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-methoxy-2-(o-tolyl)acetaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC to observe the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10°C. Alternatively, a more selective reagent like sodium triacetoxyborohydride can be used.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC analysis.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

Synthesis_Workflow Start Start: 2-Methoxy-2-(o-tolyl)acetaldehyde + Ammonia Imine_Formation Imine Formation (Methanol, RT) Start->Imine_Formation Reduction Reduction (e.g., NaBH4, 0°C to RT) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts Start High Level of Byproduct Detected Secondary_Amine Secondary Amine? Start->Secondary_Amine Analyze Crude Mixture Alcohol Alcohol? Secondary_Amine->Alcohol No Increase_Ammonia Increase Ammonia Excess Slow Aldehyde Addition Secondary_Amine->Increase_Ammonia Yes Unreacted_Aldehyde Unreacted Aldehyde? Alcohol->Unreacted_Aldehyde No Use_Milder_Reductant Use Milder Reductant (STAB) Allow More Time for Imine Formation Alcohol->Use_Milder_Reductant Yes Increase_Reaction_Time Increase Reaction Time/Temp Check Reducing Agent Activity Unreacted_Aldehyde->Increase_Reaction_Time Yes Optimize_Purification Optimize Purification Unreacted_Aldehyde->Optimize_Purification No Increase_Ammonia->Optimize_Purification Use_Milder_Reductant->Optimize_Purification Increase_Reaction_Time->Optimize_Purification

Caption: Troubleshooting decision tree for byproduct minimization.

References

"2-Methoxy-2-(o-tolyl)ethanamine" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 2-Methoxy-2-(o-tolyl)ethanamine in solution. The information is based on the chemical properties of structurally related compounds, including phenylethylamines, benzylic ethers, and aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound in solution?

Based on its structure, the primary stability concerns for this compound in solution are oxidation of the primary amine and cleavage of the benzylic ether bond. Aromatic amines can be susceptible to oxidation, which may be catalyzed by light, metal ions, or dissolved oxygen. Benzylic ethers can undergo cleavage under certain conditions.

Q2: What signs of degradation should I look for in my solution?

Degradation may be indicated by a change in the solution's color, the formation of precipitates, or a decrease in the expected concentration of the active compound over time. Analytical techniques such as HPLC can be used to monitor the purity of the solution and detect the appearance of degradation products.

Q3: How can I minimize the degradation of this compound in solution?

To minimize degradation, consider the following precautions:

  • Storage Conditions: Store solutions in a cool, dark place to minimize light-induced degradation. Use of amber vials is recommended.

  • Inert Atmosphere: For long-term storage, purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen can help prevent oxidation.

  • pH Control: The stability of amine-containing compounds can be pH-dependent. Buffering the solution to an appropriate pH may enhance stability. The optimal pH should be determined experimentally.

  • Solvent Choice: The choice of solvent can impact stability. Aprotic solvents may be preferable in some cases to minimize reactions involving the amine group.

Q4: What are the likely degradation products of this compound?

While specific degradation products have not been documented in the literature for this compound, potential degradation pathways could lead to:

  • Oxidation of the amine to a nitroso or nitro compound.

  • Cleavage of the methoxy group.

  • Hydrolysis of the ether linkage to yield 2-hydroxy-2-(o-tolyl)ethanamine and methanol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown over time. Oxidation of the aromatic amine.Store the solution under an inert atmosphere (nitrogen or argon). Protect from light by using amber vials and storing in the dark.
Precipitate forms in the solution. Formation of insoluble degradation products or salt precipitation due to pH changes.Analyze the precipitate to identify its composition. Adjust the pH of the solution with a suitable buffer. Filter the solution before use.
Loss of compound potency/concentration. Chemical degradation (e.g., oxidation, hydrolysis).Perform a stability study to determine the degradation rate under your experimental conditions. Consider using a fresh solution for each experiment. Re-evaluate storage conditions (temperature, light, atmosphere).
Unexpected peaks appear in HPLC analysis. Presence of degradation products.Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradation products. LC-MS can be used to identify the structure of the unknown peaks.[1][2]

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method for assessing the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water to improve peak shape for the amine.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is useful for identifying peak purity.

  • Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies:

    • Acidic/Basic Conditions: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH).

    • Oxidative Conditions: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution (e.g., 60°C).

    • Photostability: Expose the solution to UV light.

  • Method Optimization: Analyze the samples from the forced degradation study. The HPLC method should be able to separate the parent peak from all degradation product peaks. Adjust the gradient, mobile phase composition, or column if necessary to achieve adequate resolution.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solution of This compound acid Acid/Base Stress prep->acid oxidation Oxidative Stress prep->oxidation thermal Thermal Stress prep->thermal photo Photostability Stress prep->photo hplc HPLC Analysis acid->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks pathway Identify Degradation Pathways hplc->pathway lcms->pathway conditions Determine Optimal Storage Conditions pathway->conditions

Caption: Workflow for assessing the stability of this compound.

logical_relationship Troubleshooting Logic for Solution Instability cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_action Corrective Actions start Observe Solution Instability (e.g., color change, precipitate) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_formulation Examine Solution (pH, Solvent) start->check_formulation hplc_purity HPLC for Purity and Degradants check_storage->hplc_purity check_formulation->hplc_purity lcms_id LC-MS to Identify Degradants hplc_purity->lcms_id If degradants present optimize_storage Optimize Storage (e.g., inert gas, amber vial) hplc_purity->optimize_storage reformulate Reformulate Solution (e.g., add buffer, change solvent) hplc_purity->reformulate lcms_id->optimize_storage lcms_id->reformulate

Caption: Troubleshooting decision tree for stability issues.

signaling_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_cleavage Ether Cleavage parent This compound nitroso Nitroso Derivative parent->nitroso [O] alcohol 2-Hydroxy-2-(o-tolyl)ethanamine parent->alcohol Hydrolysis methanol Methanol parent->methanol Hydrolysis nitro Nitro Derivative nitroso->nitro [O]

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for 2-Methoxy-2-(o-tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the experimental protocols for both a reversed-phase HPLC (RP-HPLC) method with UV detection and a GC-MS method. A comprehensive comparison of their performance characteristics is presented in tabular format to facilitate an informed decision on the most suitable method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique in pharmaceutical analysis for its versatility, robustness, and suitability for a wide range of compounds.[3][4][6] A reversed-phase method is particularly well-suited for the separation and quantification of moderately polar compounds like 2-Methoxy-2-(o-tolyl)ethanamine.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and a 0.1% formic acid solution in water. The gradient can be optimized to ensure adequate separation from any potential impurities. A starting condition of 20% ACN could be ramped up to 80% ACN over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by dissolving a known amount of this compound reference standard in the mobile phase. Samples are similarly prepared by dissolving the material to be tested in the mobile phase to a target concentration within the calibration range.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Peak Area F->G H Quantify against Standard Curve G->H

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. For amines like this compound, derivatization is often employed to improve chromatographic behavior and sensitivity.[7][8][9]

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Derivatization: Acetylation with acetic anhydride in the presence of a base like pyridine to form the more volatile and stable acetamide derivative.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte.

Logical Relationship for GC-MS Method Development

GCMS_Logic A Analyte Volatility & Thermal Stability Assessment B Derivatization Required? A->B C Select Derivatizing Agent (e.g., Acetic Anhydride) B->C Yes D No Derivatization B->D No E Column Selection (Non-polar) C->E D->E F Optimize GC Parameters (Temperature, Flow Rate) E->F G Optimize MS Parameters (Ionization, Scan Mode) F->G H Method Validation G->H

Caption: Decision process for developing a GC-MS method.

Comparison of Method Performance

The following table summarizes the expected performance characteristics of the hypothetical HPLC-UV and GC-MS methods for the analysis of this compound, based on typical validation results for similar analytical methods.[3][10][11]

Validation Parameter HPLC-UV Method (Hypothetical Data) GC-MS Method (Hypothetical Data) Comments
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%HPLC generally offers slightly better repeatability for routine analysis.
- Intermediate Precision< 2.0%< 2.5%Both methods are expected to be precise when performed by different analysts on different days.
Limit of Detection (LOD) ~ 10 ng/mL~ 1 ng/mLGC-MS, especially in SIM mode, typically offers lower detection limits.
Limit of Quantitation (LOQ) ~ 30 ng/mL~ 3 ng/mLConsistent with LOD, GC-MS is generally more sensitive for trace-level quantification.
Specificity High (demonstrated by peak purity and separation from known impurities)Very High (mass spectral data provides a high degree of confidence in peak identity)The mass spectrometric detection in GC-MS provides superior specificity.
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Robust, but can be sensitive to changes in carrier gas flow and oven temperature ramp rates.Both methods should be evaluated for robustness during validation.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control and assays where high sensitivity is not the primary concern. Its simplicity of sample preparation (when derivatization is not needed) is a significant advantage.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis and for confirmation of identity. The requirement for derivatization can add complexity to the sample preparation process but is often necessary to achieve good chromatographic performance for polar analytes.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, including the required sensitivity, selectivity, and the nature of the sample matrix, followed by a comprehensive method validation to ensure the reliability of the results.

References

"2-Methoxy-2-(o-tolyl)ethanamine" vs. other phenethylamine derivatives in bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the bioactivity of "2-Methoxy-2-(o-tolyl)ethanamine" did not yield any publicly available experimental data. Therefore, this guide provides a comparative analysis of structurally related phenethylamine derivatives and well-established compounds within this class to offer insights into potential structure-activity relationships. The presented data pertains to these analogs and should not be directly extrapolated to "this compound".

Introduction to Phenethylamines

The phenethylamine scaffold is a fundamental structural motif in a vast array of neuropharmacologically active compounds. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter the bioactivity, receptor affinity, and functional effects of these molecules. This guide explores the bioactivity of several key phenethylamine derivatives, providing a comparative overview of their interactions with key monoamine transporters and receptors. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics targeting the central nervous system.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected phenethylamine derivatives at various monoamine transporters and serotonin receptors. This data, primarily derived from radioligand binding assays, provides a quantitative comparison of the compounds' affinities for these key neurological targets.

Monoamine Transporter Affinities

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are primary targets for many phenethylamine derivatives, regulating the synaptic concentrations of these crucial neurotransmitters.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)
Amphetamine ~600[1]~70-100[1]~20,000-40,000[1]
Methamphetamine ~650[2]~160[2]~27,620[2]
MDMA 8290[3]1190[3]2410[3]
Mescaline >30,000[4]>30,000[4]>30,000[4]
Serotonin Receptor Affinities

Serotonin receptors, particularly the 5-HT₂ subfamily, are critical targets for psychedelic phenethylamines and play a significant role in modulating mood, perception, and cognition.

Compound5-HT₂A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)
2C-B 9.03 (EC₅₀)[5]Low efficacy partial agonist[6]
Mescaline 150-550[7]290-5700[7]
(R)-MDMA 4700[8]-
(S)-MDMA >50,000[8]-

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an assay targeting the 5-HT₂A receptor.

Protocol: Radioligand Binding Assay for the 5-HT₂A Receptor

1. Membrane Preparation:

  • Cell lines (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT₂A receptor are cultured and harvested.[9]

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable assay buffer.[10]

  • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[10]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[10][11]

  • Each well contains the membrane preparation (a defined amount of protein), a radioligand (e.g., [³H]ketanserin or [³H]spiperone), and the test compound at various concentrations.[11]

  • To determine non-specific binding, a high concentration of a known non-labeled 5-HT₂A antagonist (e.g., ketanserin) is added to a set of wells.[1]

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

3. Separation and Detection:

  • Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[10][11]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[10]

  • The filters are then dried, and a scintillation cocktail is added.[10]

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[10]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that is a common target for many psychoactive phenethylamines.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenethylamine Phenethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Phenethylamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for a competitive radioligand binding assay, a common method for determining the affinity of a compound for a specific receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation_Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

References

Comparative Analysis of 2-Methoxy-2-(o-tolyl)ethanamine and its para-isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ortho- and para-isomers of 2-Methoxy-2-tolylethanamine. Due to a lack of direct comparative studies on these specific molecules, this analysis is built upon established principles of structure-activity relationships (SAR) in substituted phenylethylamines and related psychoactive compounds.

This guide synthesizes available data on the synthesis of the para-isomer and extrapolates potential pharmacological differences between the two compounds based on the known effects of positional isomerism on receptor binding and functional activity. All quantitative data is summarized in tables, and detailed experimental protocols for relevant assays are provided.

Introduction to 2-Methoxy-2-(tolyl)ethanamine Isomers

2-Methoxy-2-(o-tolyl)ethanamine and 2-Methoxy-2-(p-tolyl)ethanamine are structural isomers of a substituted phenethylamine. The position of the methyl group on the tolyl ring—ortho (position 2) versus para (position 4)—is expected to significantly influence their physicochemical properties and pharmacological activity. Phenylethylamines are a well-established class of compounds with a wide range of psychoactive effects, primarily mediated through their interaction with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. The subtle shift in the methyl group's position can alter the molecule's conformation, lipophilicity, and electronic distribution, thereby affecting its ability to bind to and activate various biological targets.

Synthesis and Physicochemical Properties

Synthesis of N-(benzo[d][1][2]dioxol-5-ylmethyl)-2-methoxy-2-(p-tolyl)ethanamine (para-isomer derivative)

A potential synthetic route for the para-isomer involves the reaction of a suitable precursor with a protecting group. For instance, N-(benzo[d][1][2]dioxol-5-ylmethyl)-N-(2-methoxy-2-(p-tolyl)ethyl)-4-methylbenzenesulfonamide can be deprotected to yield the secondary amine.

The predicted physicochemical properties of the two isomers are summarized in the table below. These values are computationally derived and provide a baseline for understanding potential differences in their behavior, such as membrane permeability and metabolic stability.

PropertyThis compound2-Methoxy-2-(p-tolyl)ethanamine
Molecular Formula C10H15NOC10H15NO
Molecular Weight 165.23 g/mol 165.23 g/mol
Predicted LogP 1.81.8
Predicted pKa 9.59.5
Predicted Boiling Point 230.5 °C235.1 °C
Predicted Density 0.98 g/cm³0.97 g/cm³

Note: These properties are predicted using computational models and may differ from experimental values.

Comparative Pharmacological Analysis (Inferred)

The primary pharmacological targets for phenylethylamines are typically serotonin and dopamine receptors. The position of substituents on the phenyl ring is a key determinant of receptor affinity and selectivity.

Inferred Receptor Binding Profile

Based on structure-activity relationship studies of analogous substituted phenylethylamines and amphetamines, we can infer the potential receptor binding profiles of the ortho- and para-isomers.[1][2][3][4][5]

Serotonin Receptors (5-HT2A, 5-HT2C):

  • Para-isomer: Studies on similar phenethylamines suggest that substitution at the para position with small alkyl groups can be favorable for affinity at 5-HT2A receptors.[2][4][5] This is often attributed to a better fit within the receptor's binding pocket.

  • Ortho-isomer: Ortho-substitution can introduce steric hindrance, which may either decrease affinity or alter the binding orientation, potentially leading to a different functional outcome (e.g., partial agonism or antagonism). However, in some cases, ortho substituents can enhance affinity for certain serotonin receptor subtypes.[3][6]

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET):

  • Unsubstituted or para-substituted amphetamines generally show a higher potency for DAT and NET compared to the serotonin transporter (SERT).[1]

  • The introduction of a bulky ortho-substituent could potentially decrease the affinity for these transporters due to steric clashes.

The following table summarizes the inferred trends in receptor affinity based on the analysis of structurally related compounds.

TargetExpected Affinity of o-tolyl isomerExpected Affinity of p-tolyl isomerRationale
5-HT2A Receptor Moderate to HighHighPara-substitution is often favorable for 5-HT2A affinity in phenethylamines.[2][4][5] Ortho-substitution may introduce steric constraints.
5-HT2C Receptor ModerateModerate to HighSimilar to 5-HT2A, with para-substitution generally being well-tolerated or beneficial.
Dopamine Transporter (DAT) LowerHigherPara-substituted amphetamines tend to be potent at DAT.[1] Ortho-substitution could sterically hinder binding.
Norepinephrine Transporter (NET) LowerHigherSimilar rationale as for DAT.[1]
Serotonin Transporter (SERT) ModerateModerate to HighPara-halogenation in amphetamines is known to increase SERT affinity.[1] The effect of a para-methyl group may be less pronounced but could still be significant compared to the ortho-isomer.

Experimental Protocols

To empirically determine the comparative pharmacology of these isomers, a series of in vitro and in vivo experiments would be necessary. Below is a detailed protocol for a competitive radioligand binding assay, a fundamental technique for determining a compound's affinity for a specific receptor.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and 2-Methoxy-2-(p-tolyl)ethanamine for the human serotonin 2A (5-HT2A) receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

  • Test compounds: this compound and 2-Methoxy-2-(p-tolyl)ethanamine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the h5-HT2A receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of [3H]Ketanserin (typically at its Kd value).

      • Increasing concentrations of the test compound (e.g., from 10-10 M to 10-5 M).

      • For total binding wells, add vehicle instead of the test compound.

      • For non-specific binding wells, add a high concentration of mianserin.

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK activation) Ca->Downstream PKC->Downstream Ligand Phenethylamine (ortho- or para-isomer) Ligand->Receptor Binds to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes (Expressing Receptor) D Incubate Membranes, Radioligand & Compound A->D B Prepare Radioligand ([³H]Ketanserin) B->D C Prepare Test Compounds (ortho- & para-isomers) C->D E Filter & Wash (Separate Bound/Unbound) D->E Equilibration F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC₅₀ & Ki) F->G

References

Investigating the Cross-Reactivity of 2-Methoxy-2-(o-tolyl)ethanamine in Phenethylamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound 2-Methoxy-2-(o-tolyl)ethanamine in commercially available phenethylamine immunoassays. Due to the proliferation of designer drugs, understanding the potential for cross-reactivity with existing screening tools is a critical aspect of forensic toxicology, clinical diagnostics, and drug development. While direct experimental data for this specific compound is not yet publicly available, this document outlines the necessary experimental protocols, data presentation structures, and underlying principles to facilitate a comprehensive investigation.

Introduction to Phenethylamine Immunoassays

Phenethylamine immunoassays are a primary screening tool for detecting amphetamine-class compounds in biological samples, typically urine. These assays are based on the principle of competitive binding. An antibody specific to a general phenethylamine structure is used. In a sample negative for phenethylamines, a labeled drug conjugate binds to the antibody, producing a signal. When phenethylamines are present in the sample, they compete with the labeled drug for antibody binding sites, leading to a reduction in the signal. The degree of signal reduction is proportional to the concentration of the phenethylamine in the sample.

However, the specificity of these antibodies is not absolute. Structurally similar compounds, such as novel psychoactive substances, can also bind to the antibody, a phenomenon known as cross-reactivity. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS). Therefore, characterizing the cross-reactivity of a new compound is essential.

Experimental Protocol: Determining Immunoassay Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of this compound. This protocol should be adapted based on the specific immunoassay kit and instrumentation used.

1. Materials and Reagents:

  • Certified reference material of this compound.

  • Commercially available phenethylamine immunoassay kits (e.g., EMIT® II Plus, CEDIA®, AxSYM®).

  • Immunoassay analyzer.

  • Drug-free certified urine matrix.

  • Calibrators and controls provided with the immunoassay kits.

  • Standard laboratory equipment (pipettes, vials, etc.).

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by spiking the drug-free urine matrix with the stock solution to achieve a range of concentrations (e.g., from 100 ng/mL to 100,000 ng/mL).

3. Immunoassay Procedure:

  • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

  • Run the controls to ensure the assay is performing within specified limits.

  • Analyze the prepared working solutions of this compound as if they were unknown samples.

  • Record the qualitative (positive/negative) and quantitative (if applicable) results for each concentration.

4. Determination of the Minimum Concentration for a Positive Result:

  • Identify the lowest concentration of this compound that produces a positive result according to the assay's cutoff calibrator (e.g., 500 ng/mL or 1000 ng/mL for amphetamine).

5. Calculation of Cross-Reactivity:

  • Cross-reactivity is typically expressed as a percentage and can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Test Compound Giving a Positive Result) x 100

    • Target Analyte: The compound the immunoassay is calibrated against (e.g., d-amphetamine).

    • Test Compound:this compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison across different immunoassays.

Table 1: Cross-Reactivity of this compound in Various Phenethylamine Immunoassays

Immunoassay KitTarget AnalyteCutoff Concentration (ng/mL)Minimum Concentration of this compound for Positive Result (ng/mL)Calculated Cross-Reactivity (%)
e.g., EMIT® II Plusd-Amphetamine500[Experimental Data][Calculated Value]
e.g., CEDIA®d-Amphetamine500[Experimental Data][Calculated Value]
e.g., AxSYM®d-Amphetamine1000[Experimental Data][Calculated Value]
[Other Assay][Target Analyte][Cutoff][Experimental Data][Calculated Value]

Table 2: Comparison with Other Phenethylamine Analogs (Hypothetical Data for Illustration)

CompoundEMIT® II Plus Cross-Reactivity (%)CEDIA® Cross-Reactivity (%)AxSYM® Cross-Reactivity (%)
This compound [From Table 1] [From Table 1] [From Table 1]
Amphetamine100100100
Methamphetamine>100>100>100
MDMA20-5050-10010-40
2C-B<15-20<1

Visualizations

Competitive Immunoassay Principle

G cluster_0 Negative Sample cluster_1 Positive Sample Antibody_neg Antibody Binding_neg Antibody-Labeled Drug Complex (Signal Detected) Antibody_neg->Binding_neg Labeled_Drug_neg Labeled Drug (Signal On) Labeled_Drug_neg->Binding_neg Antibody_pos Antibody Binding_pos Analyte Competes for Binding Sites Antibody_pos->Binding_pos Labeled_Drug_pos Labeled Drug Labeled_Drug_pos->Binding_pos Blocked Analyte Analyte (e.g., Phenethylamine) Analyte->Binding_pos Binds No_Signal Reduced Signal Binding_pos->No_Signal

Caption: Principle of a competitive immunoassay for phenethylamine detection.

Experimental Workflow for Cross-Reactivity Testing

G A Prepare Stock Solution of Test Compound (1 mg/mL) B Create Serial Dilutions in Drug-Free Urine A->B E Analyze Spiked Urine Samples B->E C Calibrate Immunoassay Analyzer D Run Controls C->D D->E F Record Results (Positive/Negative) E->F G Determine Minimum Concentration for a Positive Result F->G H Calculate % Cross-Reactivity G->H

Caption: Workflow for determining the cross-reactivity of a novel compound.

Discussion and Interpretation

The structural features of this compound—specifically the methoxy group and the ortho-tolyl substitution on the alpha carbon—will significantly influence its interaction with immunoassay antibodies. Generally, substitutions on the phenyl ring or the amine group can drastically alter cross-reactivity. It is plausible that the bulky o-tolyl group could sterically hinder the binding of the molecule to some antibodies, potentially leading to low cross-reactivity in certain assays. Conversely, other assays with antibodies targeting a different epitope of the phenethylamine backbone might still recognize the compound.

The results from this experimental framework will provide crucial data for forensic and clinical laboratories. A high degree of cross-reactivity would indicate a high likelihood of false-positive screens for individuals using this compound, while low cross-reactivity would suggest that immunoassay screening might fail to detect its use. This information is vital for the correct interpretation of screening results and for guiding the development of more specific detection methods.

Disclaimer: This guide provides a general framework. All laboratory work should be conducted in accordance with established safety protocols and quality control procedures. The hypothetical data presented is for illustrative purposes only and should not be considered experimental results.

Efficacy of "2-Methoxy-2-(o-tolyl)ethanamine" compared to known NMDA receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of NMDA Receptor Antagonists: A Data-Driven Analysis

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them a key target for drug development. This guide provides a comparative analysis of the efficacy of various compounds as NMDA receptor antagonists, with a focus on presenting quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.

Section 1: Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the binding affinity (Ki) and potency (IC50) of several well-characterized NMDA receptor antagonists. These values are critical indicators of a compound's efficacy at the molecular level. Lower values for both Ki and IC50 generally indicate higher affinity and potency, respectively.

Table 1: In Vitro Efficacy of Selected NMDA Receptor Antagonists

CompoundReceptor Subunit SpecificityBinding Affinity (Ki) [nM]Potency (IC50) [nM]
KetamineNon-selective200 - 600500 - 10,000
Phencyclidine (PCP)Non-selective50 - 100200 - 500
MemantineGluN2B-preferring1,000 - 2,0001,000 - 5,000
Dizocilpine (MK-801)Non-selective< 1020 - 50
AP5Competitive Antagonist800 - 1,5002,000 - 5,000

Section 2: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the efficacy of NMDA receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the NMDA receptor.

  • Objective: To determine the dissociation constant (Ki) of a test compound.

  • Materials:

    • Cell membranes expressing the NMDA receptor of interest (e.g., from HEK293 cells).

    • Radiolabeled ligand (e.g., [3H]MK-801).

    • Test compound at various concentrations.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand via rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp) Assay

This technique measures the inhibitory effect of a compound on NMDA receptor-mediated currents.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Materials:

    • Neurons or oocytes expressing NMDA receptors.

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

    • NMDA and glycine (co-agonist).

    • Test compound at various concentrations.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing NMDA receptors.

    • Apply NMDA and glycine to elicit an inward current.

    • Co-apply the test compound at increasing concentrations with the agonists.

    • Measure the reduction in the peak amplitude of the NMDA-evoked current.

    • Plot the concentration-response curve and fit it with a logistic function to determine the IC50 value.

Section 3: Visualizing Molecular Pathways and Experimental Workflows

Visual diagrams can aid in understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Antagonist NMDA Antagonist Antagonist->NMDAR Blocks Channel Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Caption: NMDA receptor activation and antagonism pathway.

Radioligand_Binding_Workflow start Start: Prepare Reagents incubation Incubate Membranes with Radioligand & Test Compound start->incubation filtration Separate Bound & Unbound Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Cheng-Prusoff Equation) quantification->analysis end End: Determine Ki Value analysis->end

Caption: Workflow for a radioligand binding assay.

Patch_Clamp_Workflow start Start: Establish Whole-Cell Recording baseline Record Baseline Current start->baseline agonist_app Apply NMDA + Glycine (Elicit Current) baseline->agonist_app compound_app Co-apply Test Compound at Various Concentrations agonist_app->compound_app measure Measure Peak Current Amplitude compound_app->measure analysis Plot Concentration-Response Curve & Fit to Determine IC50 measure->analysis end End: Determine IC50 Value analysis->end

Caption: Workflow for an electrophysiology (patch-clamp) experiment.

Structure-Activity Relationship of 2-Methoxy-2-(o-tolyl)ethanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of 2-Methoxy-2-(o-tolyl)ethanamine, a compound belonging to the arylcyclohexylamine class. Due to the limited publicly available data on this compound itself, this guide focuses on its close structural analogs, primarily methoxetamine (MXE) and related substituted phencyclidine (PCP) derivatives. These compounds are primarily known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and their interactions with monoamine transporters.

The following sections present quantitative data on the binding affinities of these analogs at various receptors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This information is intended to aid researchers in understanding the key structural determinants for activity and selectivity within this chemical class, thereby informing future drug design and development efforts.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities (Ki, in nM) of methoxetamine and other relevant arylcyclohexylamine analogs at the NMDA receptor and various monoamine transporters. Lower Ki values indicate higher binding affinity.

Table 1: NMDA Receptor Binding Affinities of Arylcyclohexylamine Analogs [1][2][3][4][5]

CompoundStructureNMDA Receptor Ki (nM)
Ketamine2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one630
Phencyclidine (PCP)1-(1-phenylcyclohexyl)piperidine57
Methoxetamine (MXE) 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one 337
3-MeO-PCP1-[1-(3-methoxyphenyl)cyclohexyl]piperidine20
4-MeO-PCP1-[1-(4-methoxyphenyl)cyclohexyl]piperidine230
3-MeO-PCEN-ethyl-1-(3-methoxyphenyl)cyclohexanamine79

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) of Arylcyclohexylamine Analogs [1][3][4][5]

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Ketamine>10,000>10,000>10,000
Phencyclidine (PCP)220220460
Methoxetamine (MXE) >10,000 470 >10,000
3-MeO-PCP2,1002102,700
4-MeO-PCP3,9002,2002,000
3-MeO-PCE>10,0001,100>10,000

Experimental Protocols

NMDA Receptor Radioligand Binding Assay

This protocol is adapted from methods used for the characterization of arylcyclohexylamines at the NMDA receptor.[1][3][4][5]

Objective: To determine the binding affinity (Ki) of test compounds for the PCP site on the NMDA receptor complex.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat forebrain membrane homogenate (source of NMDA receptors)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compounds (analogs of this compound)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the wash step three times. Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane homogenate (50-100 µg of protein).

    • Non-specific Binding: 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.

    • Displacement: 50 µL of test compound at various concentrations, 50 µL of [³H]MK-801, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method for assessing the inhibitory activity of test compounds on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6][7][8][9][10]

Objective: To determine the IC50 values of test compounds for the inhibition of monoamine uptake by their respective transporters.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET.

  • [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine as radiolabeled substrates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Unlabeled selective uptake inhibitors for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) to determine non-specific uptake.

  • Test compounds (analogs of this compound).

  • 96-well cell culture plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the respective monoamine transporters in appropriate media and conditions until they reach confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, wash the cells twice with KRH buffer.

  • Pre-incubation: Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of the test compounds or the reference inhibitors diluted in KRH buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled substrate ([³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) at a final concentration near its Km value.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a selective inhibitor) from the total uptake. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of Arylcyclohexylamines

Arylcyclohexylamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle DA Dopamine DA->MAO metabolism DA->VMAT2 uptake DA_synapse Dopamine DA->DA_synapse SERT SERT DAT DAT NET NET SynapticVesicle->DA release Arylcyclohexylamine This compound Analog Arylcyclohexylamine->SERT inhibition Arylcyclohexylamine->DAT inhibition Arylcyclohexylamine->NET inhibition NMDA_R NMDA Receptor Arylcyclohexylamine->NMDA_R antagonism DA_synapse->SERT reuptake DA_synapse->DAT reuptake DA_synapse->NET reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Signal Downstream Signaling Ca_ion->Signal

Caption: Dual mechanism of action of arylcyclohexylamine analogs.

Experimental Workflow for In Vitro Pharmacological Profiling

Experimental_Workflow cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening: NMDA Receptor Binding cluster_2 Secondary Screening: Monoamine Transporter Inhibition cluster_3 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification NMDAR_Assay [³H]MK-801 Radioligand Binding Assay Purification->NMDAR_Assay MAT_Assay [³H]DA, [³H]5-HT, [³H]NE Uptake Inhibition Assays Purification->MAT_Assay NMDAR_Data Determine IC₅₀ & Ki values for NMDA Receptor NMDAR_Assay->NMDAR_Data SAR_Analysis Structure-Activity Relationship Analysis NMDAR_Data->SAR_Analysis MAT_Data Determine IC₅₀ values for DAT, SERT, & NET MAT_Assay->MAT_Data MAT_Data->SAR_Analysis Lead_ID Identification of Lead Compounds SAR_Analysis->Lead_ID

References

Benchmarking the Synthesis of 2-Methoxy-2-(o-tolyl)ethanamine: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of synthetic routes to 2-Methoxy-2-(o-tolyl)ethanamine, a key intermediate for pharmaceutical research, has been compiled to guide researchers and drug development professionals in selecting the most efficient and suitable synthesis strategy. This guide benchmarks a one-pot copper-catalyzed aminoalkoxylation method against a two-step approach involving Sharpless Asymmetric Aminohydroxylation and subsequent O-methylation, providing comprehensive experimental data and protocols.

The development of efficient and scalable synthetic methods for novel chemical entities is a cornerstone of modern drug discovery. This compound and its analogs are of significant interest due to their structural similarity to known pharmacophores. This guide provides an objective comparison of two distinct synthetic strategies to access this valuable compound.

Method 1: One-Pot Copper-Catalyzed Aminoalkoxylation

This approach offers a direct route to 2-alkoxy-2-arylethanamines through a copper-catalyzed reaction involving a styrene, a nitrogen source, and an alcohol. The synthesis of the analogous N-protected 2-methoxy-2-(p-tolyl)ethanamine has been reported, and this protocol has been adapted for the synthesis of the o-tolyl isomer.[1]

Method 2: Sharpless Asymmetric Aminohydroxylation followed by O-Methylation

This established two-step method first introduces the amino and hydroxyl groups across the double bond of the starting styrene derivative, o-methylstyrene, using the Sharpless Asymmetric Aminohydroxylation (AA) reaction.[2][3][4] This reaction is renowned for its high enantioselectivity, providing access to chiral amino alcohols. The resulting 2-amino-1-(o-tolyl)ethanol is then subjected to O-methylation to yield the final product.

Comparative Data

The following table summarizes the key performance indicators for each synthetic route, based on reported yields for analogous compounds and established protocols.

ParameterMethod 1: Copper-Catalyzed Aminoalkoxylation (Projected)Method 2: Sharpless AA & O-Methylation (Projected)
Starting Material o-Methylstyreneo-Methylstyrene
Key Reagents Cu(BF₄)₂·H₂O, Neocuproine, Iminoiodane, MethanolAD-mix-α or β, tert-Butyl carbamate, K₂OsO₂(OH)₄, NaH, CH₃I
Number of Steps 12
Overall Yield Good (estimated based on analogs)Good to Excellent (literature reported)
Stereoselectivity Racemic (as described)High Enantioselectivity
Reaction Time ~15 minutes (for aminoalkoxylation)~12-24 hours (for AA) + ~2-4 hours (for methylation)
Purification Column ChromatographyColumn Chromatography (after each step)

Experimental Protocols

Method 1: One-Pot Copper-Catalyzed Aminoalkoxylation of o-Methylstyrene (Adapted Protocol)

Materials:

  • o-Methylstyrene

  • Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·H₂O)

  • Neocuproine

  • N-(p-Toluenesulfonyl)imino)phenyliodinane (TsN=IPh)

  • Methanol (MeOH)

  • 1,2-Dichloroethane (DCE)

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vial, a mixture of Cu(BF₄)₂·H₂O (0.1 mmol) and neocuproine (0.1 mmol) in 1,2-dichloroethane (3.0 mL) is stirred for 3 minutes.

  • TsN=IPh (1.5 mmol) is added, and the suspension is stirred for another 3 minutes.

  • Methanol (10.0 mmol) is added, followed by o-methylstyrene (1.0 mmol).

  • The reaction mixture is heated to 70 °C for 15 minutes.

  • After completion, the mixture is cooled, concentrated, and purified by silica gel column chromatography to yield N-tosyl-2-methoxy-2-(o-tolyl)ethanamine.

  • Deprotection of the tosyl group can be achieved under standard conditions (e.g., using Mg in MeOH) to afford this compound.

Method 2: Sharpless Asymmetric Aminohydroxylation and O-Methylation

Step 2a: Sharpless Asymmetric Aminohydroxylation of o-Methylstyrene

Materials:

  • o-Methylstyrene

  • AD-mix-α or AD-mix-β

  • tert-Butyl carbamate

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • A mixture of AD-mix-α (or β) and tert-butyl carbamate in a t-BuOH/water solvent system is prepared.

  • Potassium osmate(VI) dihydrate is added to the stirred mixture.

  • o-Methylstyrene is added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with sodium sulfite, and the product is extracted.

  • Purification by silica gel column chromatography yields N-Boc-2-amino-1-(o-tolyl)ethanol.

Step 2b: O-Methylation of N-Boc-2-amino-1-(o-tolyl)ethanol

Materials:

  • N-Boc-2-amino-1-(o-tolyl)ethanol

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • N-Boc-2-amino-1-(o-tolyl)ethanol is dissolved in anhydrous THF and cooled to 0 °C.

  • Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes.

  • Methyl iodide is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched with water, and the product is extracted.

  • Purification by silica gel column chromatography yields N-Boc-2-methoxy-2-(o-tolyl)ethanamine.

  • Deprotection of the Boc group is achieved using standard acidic conditions (e.g., TFA in DCM) to give the final product.

Visualizing the Synthetic Pathways

To further elucidate the workflow of each synthetic approach, the following diagrams have been generated.

Method1_Workflow Start o-Methylstyrene Reaction One-Pot Aminoalkoxylation (Cu-catalyzed) Start->Reaction Intermediate N-Tosyl-2-methoxy-2-(o-tolyl)ethanamine Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the One-Pot Copper-Catalyzed Synthesis.

Method2_Workflow Start o-Methylstyrene AA_Reaction Sharpless Asymmetric Aminohydroxylation Start->AA_Reaction Amino_Alcohol N-Boc-2-amino-1-(o-tolyl)ethanol AA_Reaction->Amino_Alcohol Methylation O-Methylation Amino_Alcohol->Methylation Methoxy_Amine N-Boc-2-methoxy-2-(o-tolyl)ethanamine Methylation->Methoxy_Amine Deprotection Deprotection Methoxy_Amine->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the Two-Step Sharpless AA and O-Methylation Synthesis.

Conclusion

The choice between these two synthetic methodologies will depend on the specific requirements of the research. The one-pot copper-catalyzed aminoalkoxylation offers a rapid and convergent approach to the racemic product. In contrast, the two-step sequence involving Sharpless Asymmetric Aminohydroxylation provides access to enantiomerically enriched this compound, which is often crucial for pharmaceutical applications. Researchers should consider factors such as the need for stereocontrol, available resources, and desired scale when selecting the optimal synthetic route. This guide provides the necessary data and protocols to make an informed decision.

References

Comparative Efficacy of Methoxy-Substituted Phenethylamines: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Methoxy-2-(o-tolyl)ethanamine" is not well-documented in publicly available scientific literature. As such, no specific experimental data on its in vitro or in vivo efficacy could be retrieved. This guide therefore provides a comparative analysis of structurally related and well-studied methoxy-substituted phenethylamines, namely 2-(2-methoxyphenyl)ethanamine (o-methoxyphenethylamine) and 2-(4-methoxyphenyl)ethanamine (p-methoxyphenethylamine) . These compounds serve as relevant alternatives for understanding the potential biological effects of this chemical class.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective overview of the performance of these compounds with supporting experimental data.

Introduction to Methoxy-Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. Many of these compounds are psychoactive and exert their effects by modulating monoamine neurotransmitter systems.[1] The position of the methoxy group on the phenyl ring can significantly influence the pharmacological profile, including receptor affinity and functional activity. This guide focuses on the ortho- and para-methoxy isomers to highlight these structure-activity relationships.

In Vitro Efficacy

The in vitro effects of methoxy-substituted phenethylamines are often characterized by their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, and the trace amine-associated receptor 1 (TAAR1).[2][3][4] These interactions are believed to mediate their psychoactive and other biological effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of various methoxy-substituted phenethylamines at key serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)Reference
2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2)10002500>10000[2]
2,5-dimethoxy-4-(2-fluoroethoxy)phenethylamine (2C-O-21)170048005500[2]
2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine (2C-O-22)43012002700[2]

Note: Specific binding data for 2-(2-methoxyphenyl)ethanamine and 2-(4-methoxyphenyl)ethanamine from comparative studies were not available in the reviewed literature. The data presented is for more complex, but structurally related, 2,5-dimethoxy-phenethylamines to illustrate the impact of substitutions.

Generally, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines increases the binding affinity at the 5-HT2A and 5-HT2C receptors.[2][3][4]

Functional Activity

The functional activity of these compounds is often assessed by measuring their ability to activate (agonism) or block (antagonism) a receptor. The table below shows the functional potency (EC50, in nM) and efficacy for selected compounds at the 5-HT2A receptor. EC50 is the concentration required to elicit a 50% maximal response.

Compound5-HT2A Activation (EC50, nM)5-HT2A Efficacy (% of 5-HT)Reference
2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2)260084%[2]
2,5-dimethoxy-4-(2-fluoroethoxy)phenethylamine (2C-O-21)1676%[2]
2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine (2C-O-22)6830%[2]

Other in vitro studies on related compounds have demonstrated various biological activities, including:

  • Anti-inflammatory and Antioxidant Effects: A derivative of 2-(4-methoxyphenyl)ethanamine, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to inhibit neuroinflammation.[5] Other related methoxyphenyl compounds have also demonstrated antioxidant properties.[6]

  • Antimicrobial Activity: A study on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) showed antibacterial effects against Gram-positive Staphylococcus aureus.[6]

  • Antitumor Activity: A phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has shown potent cytotoxic activity against tumor cell lines in vitro.[7]

  • Neuroprotective Effects: A synthesized analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated protective effects against neurotoxicity in HT22 cells.[8]

In Vivo Efficacy

In vivo studies of simple methoxy-substituted phenethylamines are limited. However, research on the parent compound, β-phenylethylamine, and more complex derivatives provides insights into their potential effects.

Psychomotor and Behavioral Effects

Studies on β-phenylethylamine in rodents have shown that it can induce psychomotor effects, such as circling and head-twitching, and increase place preference, which is indicative of rewarding properties.[9] These effects are often associated with the modulation of dopamine and serotonin systems.

Anti-inflammatory and Neuroprotective Effects

The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to have in vivo efficacy in mouse models. It was found to:

  • Ameliorate lipopolysaccharide (LPS)-induced memory impairment.[5]

  • Prevent LPS-induced liver sepsis-related mortality by reducing inflammatory responses.[10]

The mechanism for these effects is believed to be through the inhibition of the STAT3 signaling pathway.[5][10]

Clinical Reports on Related Compounds

It is important to note that some complex N-benzylphenethylamine derivatives, such as 25I-NBOMe, are potent hallucinogens and have been associated with significant toxicity in humans, including tachycardia, hypertension, agitation, seizures, and in some cases, death.[11][12]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A Receptor Activation)

This functional assay measures the activation of Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture and Labeling: Cells expressing the receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase).

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.

  • Scintillation Counting and Data Analysis: The radioactivity of the eluted inositol phosphates is measured. The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by nonlinear regression analysis.

Mouse Head-Twitch Response (HTR)

This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.

  • Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.

Mandatory Visualizations

Signaling Pathway Diagrams

The primary mechanism of action for many psychoactive phenethylamines is the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/G11 pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream STAT3_Inhibition_Workflow LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates JAK JAK TLR4->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) pSTAT3->Gene_Expression Induces MMPP MMPP MMPP->STAT3 Inhibits Phosphorylation

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of "2-Methoxy-2-(o-tolyl)ethanamine" and its structural isomers remains challenging due to the limited availability of experimental data for the ortho and meta variants. However, a detailed analysis of the para isomer, "2-Methoxy-2-(p-tolyl)ethanamine," is possible and provides valuable insights into the spectroscopic characteristics of this class of compounds. This guide presents a comparative analysis of available data for 2-Methoxy-2-(p-tolyl)ethanamine and related molecules, offering a foundational understanding for researchers in drug development and analytical chemistry.

This guide summarizes the available quantitative spectroscopic data, details the experimental methodologies for the cited analyses, and provides a visual representation of a general experimental workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the key spectroscopic data for "2-Methoxy-2-(p-tolyl)ethanamine" and two closely related compounds for comparative purposes: 2-(p-Tolyl)ethylamine, which lacks the methoxy group, and 2-Methoxyphenethylamine, which lacks the tolyl methyl group.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2-Methoxy-2-(p-tolyl)ethanamine 7.22d7.72 x Ar-H
7.16d7.72 x Ar-H
4.16dd8.8, 3.7CH-O
3.20s-OCH₃
2.94ddd13.0, 9.0, 3.5CH₂-N (diastereotopic H)
2.80 (est.)m-CH₂-N (diastereotopic H)
2.34s-Ar-CH₃
1.70 (est.)br s-NH₂
2-(p-Tolyl)ethylamine 7.10d8.02 x Ar-H
7.07d8.02 x Ar-H
2.89t6.8CH₂-N
2.70t6.8CH₂-Ar
2.31s-Ar-CH₃
1.35br s-NH₂
2-Methoxyphenethylamine 7.25-7.15m-2 x Ar-H
6.92-6.85m-2 x Ar-H
3.84s-OCH₃
2.98t6.8CH₂-N
2.81t6.8CH₂-Ar
1.40 (est.)br s-NH₂

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
2-Methoxy-2-(p-tolyl)ethanamine 137.6Ar-C (quaternary)
135.9Ar-C (quaternary)
129.12 x Ar-CH
127.02 x Ar-CH
82.2CH-O
56.8OCH₃
49.4CH₂-N
21.1Ar-CH₃
2-(p-Tolyl)ethylamine 136.4Ar-C (quaternary)
135.5Ar-C (quaternary)
129.22 x Ar-CH
128.82 x Ar-CH
44.0CH₂-N
38.5CH₂-Ar
21.0Ar-CH₃
2-Methoxyphenethylamine 157.4Ar-C-O
130.2Ar-C (quaternary)
128.7Ar-CH
127.2Ar-CH
120.7Ar-CH
110.3Ar-CH
55.2OCH₃
42.1CH₂-N
34.0CH₂-Ar

Table 3: IR and Mass Spectrometry Data

CompoundIR (film, cm⁻¹)Mass Spectrometry (HRMS, [M+H]⁺)
2-Methoxy-2-(p-tolyl)ethanamine 3358, 3260 (N-H stretch), 2931, 2871, 2824 (C-H stretch), 1655, 1598, 1504 (aromatic C=C stretch)Calculated: 166.1226, Found: Not Available
2-(p-Tolyl)ethylamine ~3360, 3290 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1615, 1515 (aromatic C=C stretch)Not Available
2-Methoxyphenethylamine ~3360, 3290 (N-H stretch), ~3025 (aromatic C-H stretch), ~2930, 2855 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)Not Available

Experimental Protocols

The data presented in this guide were likely obtained using standard spectroscopic techniques. Below are detailed, generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The solution must be homogeneous.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The spectra are recorded on a spectrometer, such as a Bruker AV-400, operating at 400 MHz for the ¹H nucleus and 101 MHz for the ¹³C nucleus.[1] For amines, the N-H proton signals can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the N-H peak will disappear due to deuterium exchange.[2]

Fourier Transform Infrared (FT-IR) Spectroscopy

For liquid or oily samples, a thin film is prepared by placing a small drop of the substance between two potassium bromide (KBr) plates.[3] For solid samples, a potassium bromide (KBr) pellet is typically prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil (Nujol) and placing the paste between KBr plates.[3] The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent and KBr plates) is taken first and automatically subtracted from the sample spectrum.[3] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, which is then further diluted).[5] The solution is then introduced into the mass spectrometer. The ESI source generates gas-phase ions from the sample molecules.[6] These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, and the resulting data is processed to generate a mass spectrum.[6]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2-Methoxy-2-(tolyl)ethanamine purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., HRMS) purification->ms interpretation Structural Elucidation and Comparative Analysis nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

References

Comparative Bioactivity Analysis: 2-Methoxy-2-(o-tolyl)ethanamine and its Demethylated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Pharmacology and Drug Development

Disclaimer: Direct experimental data comparing the bioactivity of 2-Methoxy-2-(o-tolyl)ethanamine and its demethylated (2-hydroxy) analog is not available in the current scientific literature. This guide provides a comparative framework based on established principles of phenethylamine pharmacology, drawing parallels from structurally related compounds to predict and evaluate their potential bioactivities. The experimental protocols and data presented herein are representative and intended to serve as a guide for researchers investigating novel psychoactive compounds.

Introduction

The 2-phenethylamine scaffold is a cornerstone in the development of neurologically active agents, with modifications to its structure profoundly influencing receptor affinity and functional activity.[1][2][3] The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile. This guide focuses on the comparison between a methoxylated phenethylamine, this compound, and its corresponding demethylated hydroxyl analog. In psychoactive phenethylamines, the presence of methoxy groups, particularly at the 2 and 5 positions of the phenyl ring, is a well-established motif for conferring potent agonist activity at serotonin 2A (5-HT2A) receptors.[4] O-demethylation to the corresponding hydroxyl group can significantly alter the compound's interaction with the receptor, leading to changes in binding affinity and functional efficacy. This comparative analysis will explore these potential differences through representative data, detailed experimental methodologies, and illustrations of the underlying signaling pathways.

Data Presentation: A Comparative Overview

The following tables summarize the predicted bioactivity profiles of this compound and its demethylated analog at key serotonin receptors. These values are hypothetical and extrapolated from data on structurally similar 2,5-dimethoxyphenethylamines and their demethylated counterparts. They serve to illustrate the expected trends in bioactivity following demethylation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT1A
This compound50150>1000
2-Hydroxy-2-(o-tolyl)ethanamine100250>1000

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC50, nM)

Compound5-HT2A Agonism5-HT2C Agonism
This compound80300
2-Hydroxy-2-(o-tolyl)ethanamine200 (partial agonism)500 (partial agonism)

Lower EC50 values indicate higher potency. The functional response of the hydroxylated analog may be reduced (partial agonism) compared to the methoxylated compound.

Experimental Protocols

To empirically determine the bioactivity of these compounds, a series of in vitro assays would be required. The following protocols outline standard procedures for assessing receptor binding and functional activity at serotonin receptors.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]ketanserin (radioligand).

  • Test compounds (this compound and its demethylated analog).

  • Mianserin (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of [3H]ketanserin (e.g., 1 nM), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay for 5-HT2A Receptor Agonism

This assay measures the functional potency (EC50) of the test compounds by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.[5]

Materials:

  • HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • Serotonin (5-HT) as a reference agonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compounds or the reference agonist (serotonin) to the wells.

  • Immediately measure the fluorescence intensity over time using the fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

  • From the curve, determine the EC50 value and the maximum response (Emax) for each compound.

Mandatory Visualizations

Illustrative Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by a 5-HT2A receptor agonist.

Gq_Signaling_Pathway agonist Agonist (e.g., this compound) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates cellular_response Cellular Response pkc->cellular_response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow Diagram

The diagram below outlines the general workflow for comparing the bioactivity of the two compounds.

Bioactivity_Workflow start Synthesize and Purify Compounds: 1. This compound 2. 2-Hydroxy-2-(o-tolyl)ethanamine binding_assay Radioligand Binding Assay (Determine Ki at 5-HT Receptors) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50 and Emax) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Comparative Bioactivity data_analysis->conclusion

Caption: Experimental Workflow for Bioactivity Comparison.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxy-2-(o-tolyl)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Hazard Profile and Safety Precautions

Based on the analysis of analogous compounds such as 4-Methoxy-2-phenylethylamine and 2-(2-Methoxyphenoxy)ethylamine, it is highly probable that 2-Methoxy-2-(o-tolyl)ethanamine is a corrosive organic amine.[1][2] This classification necessitates stringent safety measures to prevent chemical burns and other adverse health effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Data for Analogous Compounds

To provide a quantitative perspective on the potential hazards, the following table summarizes key data for structurally related compounds. This information should be used as a precautionary reference in the absence of specific data for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-(2-Methoxyphenoxy)ethylamineC9H13NO2167.21Corrosive
4-Methoxy-2-phenylethylamineC9H13NO151.21Corrosive, Causes Burns
2-MethoxyphenethylamineC9H13NO151.21Irritant

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is designed to be conducted by trained laboratory personnel in a controlled environment.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).
  • Use a designated, clearly labeled, and chemically resistant waste container. The container should be sealed to prevent the escape of vapors.
  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Neutralization (for small quantities, if permissible by institutional guidelines):

  • Consult your institution's safety officer before proceeding with any neutralization.
  • For small spills or residual amounts, a weak acid solution (e.g., 5% citric acid or acetic acid) can be used for neutralization.
  • Slowly add the weak acid to the amine-containing waste with constant stirring in a fume hood.
  • Monitor the pH of the solution. The target pH should be between 6 and 8.
  • Be aware that the neutralization reaction may be exothermic. Proceed with caution and have cooling available if necessary.

3. Final Disposal:

  • All waste, whether neutralized or not, must be disposed of as hazardous chemical waste.
  • Follow all local, state, and federal regulations for the disposal of corrosive organic compounds.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
  • Provide the EHS department with a complete and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound Waste waste_collection 1. Collect Waste in Designated Container start->waste_collection is_spill Small Spill or Residual Amount? waste_collection->is_spill neutralization 2. Neutralize with Weak Acid (if permitted) is_spill->neutralization Yes hazardous_waste 3. Dispose as Hazardous Chemical Waste is_spill->hazardous_waste No neutralization->hazardous_waste contact_ehs 4. Contact Environmental Health & Safety (EHS) hazardous_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific situations.

References

Navigating the Safe Handling of 2-Methoxy-2-(o-tolyl)ethanamine: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-2-(o-tolyl)ethanamine was found in the public domain. The following guidance is based on the safety profiles of structurally similar corrosive amine compounds. Researchers, scientists, and drug development professionals must obtain and meticulously review the official SDS from their chemical supplier before any handling, storage, or disposal of this substance. The information provided herein is for general informational purposes only and should not be considered a substitute for a substance-specific SDS.

Essential Safety and Logistical Information

Based on analogous compounds, this compound is anticipated to be a corrosive chemical that can cause severe skin burns and eye damage.[1] Handling this compound requires stringent adherence to safety protocols to minimize exposure risk. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency preparedness, including the immediate availability of an eyewash station and a safety shower, is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of corrosive amines. The following table summarizes the recommended PPE based on general knowledge of similar compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]To protect against severe eye irritation and permanent damage from splashes or vapors.
Hand Protection Chemically resistant gloves. Materials such as neoprene or nitrile are often recommended for handling amines, though the specific glove type should be confirmed against the manufacturer's compatibility chart and the substance's SDS.[1][3][4] It is also noted that nitrile has poor resistance to some amines.[5][6]To prevent skin contact, which can lead to severe burns and potential absorption of the chemical.
Body Protection A chemically resistant lab coat, apron, or coveralls.[1] Closed-toe shoes are mandatory.To protect the skin from splashes and contamination.
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for organic vapors may be required if work is not performed in a chemical fume hood or if ventilation is inadequate.[7] The necessity and type of respirator must be determined by a formal risk assessment.[8][9][10][11]To prevent inhalation of potentially harmful and corrosive vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Pre-Handling Preparation:

    • Obtain and thoroughly read the specific Safety Data Sheet (SDS) for this compound from the supplier.

    • Ensure the work area is clean and uncluttered.

    • Verify that a functional chemical fume hood, eyewash station, and safety shower are readily accessible.

    • Assemble all necessary PPE and inspect it for any defects.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety goggles and a face shield if necessary.

    • Put on the appropriate chemically resistant gloves, ensuring they extend over the cuffs of the lab coat.

  • Handling the Chemical:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use compatible lab equipment (e.g., glass, stainless steel) and inspect for any cracks or defects before use.

    • Dispense the chemical carefully to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store the chemical in a designated, well-ventilated, and corrosives-compatible storage area.

  • Doffing PPE:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the lab coat.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container compatible with corrosive amines.[12]

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[12] Do not dispose of this chemical down the drain or in general waste.[12] Incineration is often the preferred method for amine waste disposal.[13][14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Read_SDS Obtain and Read Specific SDS Assess_Hazards Assess Chemical Hazards Read_SDS->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prep_Work_Area Prepare Work Area (Fume Hood, Emergency Equipment) Select_PPE->Prep_Work_Area Don_PPE Don PPE Prep_Work_Area->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Handle_Chemical->Doff_PPE Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Package_Waste Package in Labeled, Sealed Container Segregate_Waste->Package_Waste Dispose_Waste Dispose via Licensed Hazardous Waste Contractor Package_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of Corrosive Amines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-2-(o-tolyl)ethanamine
Reactant of Route 2
2-Methoxy-2-(o-tolyl)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。